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  • Product: Methyl phenyl (2-chloroethyl)phosphonate
  • CAS: 144040-65-3

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of Methyl Phenyl (2-chloroethyl)phosphonate: A Technical Whitepaper

Executive Summary and Chemical Context Methyl phenyl (2-chloroethyl)phosphonate (CAS No. 144040-65-3) is a specialized, unsymmetrical (mixed) diester of 2-chloroethylphosphonic acid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

Methyl phenyl (2-chloroethyl)phosphonate (CAS No. 144040-65-3) is a specialized, unsymmetrical (mixed) diester of 2-chloroethylphosphonic acid[1]. Organophosphonates bearing the 2-chloroethyl moiety are foundational to both agricultural chemistry—most notably as precursors to the ethylene-releasing plant growth regulator Ethephon—and materials science, where they serve as flame retardants and polymer intermediates[2].

Synthesizing a mixed phosphonate ester presents a distinct thermodynamic and kinetic challenge: preventing transesterification, disproportionation, and the formation of symmetric byproducts (e.g., dimethyl or diphenyl esters). As a Senior Application Scientist, I approach this synthesis not merely as a sequence of additions, but as a highly controlled kinetic system where temperature, order of addition, and steric hindrance dictate the purity of the final product.

Mechanistic Strategy: Why the Dichloride Route?

In standard organophosphorus chemistry, the is the traditional pathway for forming C–P bonds[3]. However, applying the Arbuzov reaction to synthesize a mixed ester (e.g., reacting a mixed dimethyl phenyl phosphite with 1-bromo-2-chloroethane) is fundamentally flawed. The nucleophilic attack of the halide ion in the second step of the Arbuzov mechanism would indiscriminately cleave either the methyl or phenyl groups, resulting in a scrambled mixture of symmetric and unsymmetrical phosphonates that are nearly impossible to separate chromatographically.

To achieve absolute structural fidelity, we must utilize a stepwise nucleophilic substitution starting from [4].

The Causality of Addition Order

The order of esterification is critical. We must add the phenol first , followed by the methanol .

  • Steric and Electronic Stability: Reacting the dichloride with phenol yields phenyl (2-chloroethyl)phosphonochloridate. Aryloxyphosphonochloridates are significantly more stable and less prone to disproportionation than their alkoxy counterparts.

  • Kinetic Control: The bulky, electron-withdrawing phenoxy group reduces the electrophilicity of the phosphorus center just enough to prevent the second equivalent of phenol from reacting rapidly at low temperatures, effectively halting the reaction at the half-ester stage.

G A 2-Chloroethylphosphonic dichloride C Phenyl (2-chloroethyl) phosphonochloridate A->C Step 1: 0-5 °C Arylation B Phenol + Et3N B->C E Methyl phenyl (2-chloroethyl)phosphonate C->E Step 2: RT Alkylation D Methanol + Et3N D->E

Figure 1: Stepwise kinetic synthesis of Methyl phenyl (2-chloroethyl)phosphonate.

Self-Validating Experimental Protocol

This workflow is designed to be self-validating; the visual precipitation of triethylamine hydrochloride (Et₃N·HCl) serves as an immediate indicator of reaction progress.

Phase 1: Synthesis of the Half-Ester Intermediate
  • System Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, internal thermometer, and nitrogen inlet. Flame-dry the apparatus to eliminate ambient moisture, which would hydrolyze the highly reactive [2].

  • Substrate Loading: Dissolve 2-chloroethylphosphonic dichloride (0.1 mol, 18.1 g) in 150 mL of anhydrous dichloromethane (DCM). Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Primary Substitution (Arylation): In a separate dry flask, prepare a solution of phenol (0.1 mol, 9.4 g) and triethylamine (0.105 mol, 10.6 g) in 50 mL of anhydrous DCM. Add this solution dropwise over 60 minutes.

    • Field Insight: Triethylamine acts as an acid scavenger. If the generated HCl is not immediately neutralized, it will catalyze the degradation of the product. The immediate formation of a dense white Et₃N·HCl precipitate validates the nucleophilic attack.

  • Maturation: Allow the mixture to stir for 2 hours at 5 °C. Do not let the temperature rise, as thermal energy will overcome the activation barrier for the formation of the diphenyl ester.

Phase 2: Final Alkylation and Workup
  • Secondary Substitution (Alkylation): While maintaining the reaction at 0–5 °C, prepare a solution of anhydrous methanol (0.12 mol, 3.8 g) and triethylamine (0.12 mol, 12.1 g) in 30 mL of DCM. Add this dropwise over 30 minutes.

  • Thermal Release: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 4 hours to ensure complete conversion of the less reactive intermediate.

  • Workup & Quenching: Filter the reaction mixture through a coarse glass frit to remove the bulk Et₃N·HCl salts. Transfer the filtrate to a separatory funnel.

  • Washing Sequence:

    • Wash with 50 mL of cold 5% aqueous HCl to remove residual Et₃N.

    • Wash with 50 mL of saturated NaHCO₃ to neutralize trace acids.

    • Wash with 50 mL of brine to break any emulsions and pre-dry the organic layer.

  • Isolation: Dry the DCM layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 70:30) to yield the pure target compound.

Analytical Characterization Data

To confirm the unsymmetrical nature of the synthesized [1], multi-nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. The distinct electronic environments of the methyl and phenyl groups provide clear, non-overlapping signals.

Table 1: Summary of Quantitative NMR Data for Target Verification

NucleusChemical Shift (ppm)Multiplicity & CouplingStructural AssignmentDiagnostic Rationale
³¹P ~ 28.5Singlet (¹H decoupled)P=O coreConfirms the +5 oxidation state of the phosphonate core.
¹H 7.15 - 7.35Multiplet (5H)Phenyl -CHIntegrates to exactly 5 protons, confirming a single phenyl ring.
¹H 3.82Doublet (3H, J_PH = 11.2 Hz)P-OCH₃The doublet splitting is caused by coupling to the adjacent ³¹P nucleus.
¹H 3.65 - 3.75Multiplet (2H)-CH₂-ClDeshielded by the electronegative chlorine atom.
¹H 2.35 - 2.50Multiplet (2H, J_PH = 18.0 Hz)P-CH₂-Strong phosphorus coupling confirms the direct C-P bond.

Table 2: Physical Properties Summary

PropertyValue
Molecular Formula C₉H₁₂ClO₃P
Molecular Weight 234.62 g/mol
Physical State Viscous, colorless to pale yellow oil
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

References

  • Maier, L. (1990). ORGANIC PHOSPHORUS COMPOUNDS 90.l A CONVENIENT, ONE-STEP SYNTHESIS OF ALKYL- AND ARYLPHOSPHONYL DICHLORIDES. Phosphorus, Sulfur, and Silicon. Available at: [Link]

  • MDPI. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Available at:[Link]

Sources

Exploratory

Decoding Asymmetry: A Comprehensive Guide to the Spectroscopic Analysis of Unsymmetrical Phosphonate Esters

Executive Summary Unsymmetrical phosphonate esters—characterized by the general structural motif R−P(=O)(OR′)(OR′′) —are critical architectures in modern medicinal chemistry, agrochemicals, and chemical biology. They are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unsymmetrical phosphonate esters—characterized by the general structural motif R−P(=O)(OR′)(OR′′) —are critical architectures in modern medicinal chemistry, agrochemicals, and chemical biology. They are frequently employed as transition-state analogues, enzyme inhibitors, and prodrugs (such as ProTides)[1]. Unlike symmetrical phosphonates, the mixed esterification introduces a stereogenic center at the phosphorus atom. When combined with an additional chiral center in the molecule, this asymmetry generates diastereomers[2].

For researchers and drug development professionals, the accurate spectroscopic characterization of these compounds is not merely an analytical formality; it is a regulatory and functional imperative. Different stereoisomers often exhibit divergent pharmacokinetic profiles, binding affinities, and toxicities. This whitepaper provides an authoritative, field-proven framework for the spectroscopic validation and stereochemical resolution of unsymmetrical phosphonates.

The Causality of Spectroscopic Choices in Phosphorus Chemistry

To unequivocally prove the structure of an unsymmetrical phosphonate, an analytical scientist must overcome two primary challenges:

  • Proving the mixed diester framework: Demonstrating that the sample is a true unsymmetrical molecule rather than a statistical mixture of two symmetrical diesters.

  • Resolving stereochemical composition: Quantifying the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).

Standard 1H and 13C NMR are insufficient on their own. While they map the organic framework, the extensive scalar coupling between phosphorus and adjacent protons/carbons ( nJP,H​ and nJP,C​ ) creates complex multiplets that obscure critical structural data.

Therefore, a multi-nuclear and multidimensional approach is causally necessary:

  • 31P{1H} NMR Spectroscopy: This is the ultimate arbiter of purity and stereochemistry. Because diastereomers exist in distinct magnetic environments, their phosphorus nuclei resonate at slightly different frequencies, producing anisochronous chemical shifts[3]. Proton decoupling is essential here; it collapses complex multiplets into sharp singlets, allowing for the precise integration of the diastereomeric ratio.

  • 2D Heteronuclear Correlation ( 1H−31P HMBC): A 1D 1H NMR of a physical mixture of P(=O)(OMe)2​ and P(=O)(OEt)2​ looks identical to the pure unsymmetrical P(=O)(OMe)(OEt) . The 1H−31P HMBC experiment provides the causal link: it demonstrates that protons from both distinct alkoxy groups couple to the same phosphorus nucleus, self-validating the unsymmetrical structure[4].

  • Tandem Mass Spectrometry (ESI-MS/MS): Fragmentation pathways are dictated by the stability of the departing groups. Collision-Induced Dissociation (CID) sequentially strips the R′ and R′′ groups, providing a mass-based self-validation of the mixed ester framework.

G1 N1 Mixed Esterification (OR' ≠ OR'') N2 Asymmetric Phosphorus (P-stereogenic center) N1->N2 N4 Formation of Diastereomers N2->N4 N3 Presence of Adjacent Chiral Center N3->N4 N5 Anisochronous 31P Chemical Shifts N4->N5 Magnetic non-equivalence

Logical flow of how mixed esterification leads to anisochronous 31P NMR signals.

Self-Validating Experimental Protocols

Do not treat spectroscopic analysis as a "black box." The following protocols are designed as self-validating systems, where the physical preparation and instrument parameters are chosen to prevent artifact generation.

Protocol A: Multi-Nuclear NMR Acquisition & Stereochemical Validation

Field-Proven Insight: Trace acid in standard deuterated chloroform ( CDCl3​ ) can catalyze the hydrolysis or transesterification of sensitive phosphonate esters. Always neutralize the solvent prior to use.

Step 1: Sample Preparation

  • Pass 0.6 mL of CDCl3​ through a short plug of basic alumina to remove trace DCl .

  • Dissolve 15–20 mg of the purified unsymmetrical phosphonate in the neutralized CDCl3​ .

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition ( 1H , 13C , 31P )

  • 1H NMR (400/500 MHz): Acquire standard proton spectra. Look for the characteristic 3JP,H​ coupling (typically 7–10 Hz) on the alkoxy protons ( P−O−CH ).

  • 13C{1H} NMR: Acquire carbon spectra. The α -carbon directly attached to the phosphorus will show a large 1JP,C​ coupling (130–145 Hz), confirming the phosphonate P−C bond.

  • 31P{1H} NMR (162/202 MHz):

    • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 2–3 seconds. Phosphorus nuclei often have longer T1​ relaxation times than protons. Insufficient relaxation delay leads to incomplete magnetization recovery, skewing the integration values of diastereomeric mixtures and rendering d.r. calculations inaccurate[5].

    • Acquire 64–128 scans. A single peak indicates a pure enantiomer or racemate (if no other chiral centers exist). Two distinct peaks indicate a mixture of diastereomers.

Step 3: 2D 1H−31P HMBC (Connectivity Validation)

  • Set up a 1H−31P Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( 2J and 3J , typically optimized for 8–12 Hz).

  • Verify that the cross-peaks from both the R′ and R′′ alkoxy protons align vertically with the exact same 31P chemical shift, proving they are attached to the same phosphorus atom.

Protocol B: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Step 1: Sample Preparation

  • Dilute the phosphonate sample to 1–5 µg/mL in LC-MS grade Methanol/Water (1:1 v/v) containing 0.1% Formic Acid to promote ionization.

Step 2: Acquisition

  • Introduce the sample via direct infusion at 5–10 µL/min into the ESI source operating in positive ion mode.

  • Isolate the [M+H]+ precursor ion.

  • Apply Collision-Induced Dissociation (CID) using a ramped collision energy (15–40 eV).

  • Record the specific neutral losses. The sequential loss of the two different ester groups confirms the unsymmetrical nature of the molecule.

G2 A Unsymmetrical Phosphonate Sample Preparation B 1D NMR Spectroscopy (1H, 13C, 31P{1H}) A->B C ESI-MS/MS Fragmentation A->C D IR Spectroscopy (P=O, P-O-C) A->D E 2D NMR (1H-31P HMBC) Connectivity Validation B->E Confirm mixed ester F Diastereomeric Purity & Structural Confirmation B->F C->F D->F E->F

Comprehensive spectroscopic workflow for validating unsymmetrical phosphonates.

Quantitative Data Interpretation

To streamline the analysis of unsymmetrical phosphonates, the following tables summarize the expected quantitative data ranges for NMR and MS/MS experiments.

Table 1: Typical NMR Parameters for Unsymmetrical Phosphonates
NucleusStructural FeatureTypical Chemical Shift ( δ , ppm)Typical Coupling Constant ( J , Hz)
31P Alkyl/Aryl Mixed Diester15.0 – 30.0N/A (Singlet in 31P{1H} )
1H P−CH2​−R ( α -protons)1.80 – 2.50 2J(P,H)​ = 15 – 20
1H P−O−CH−R (Alkoxy protons)3.80 – 4.50 3J(P,H)​ = 7 – 10
13C P−CH2​−R ( α -carbon)25.0 – 35.0 1J(P,C)​ = 130 – 145
13C P−O−CH−R (Alkoxy carbon)60.0 – 70.0 2J(P,C)​ = 5 – 7
Table 2: Diagnostic ESI-MS/MS Fragmentation Pathways
Precursor IonNeutral LossFragment Ion CharacteristicMechanistic Implication
[M+H]+ - (Alkene) [M+H−Alkene]+ McLafferty-type rearrangement (highly typical for ethyl/isopropyl esters)
[M+H]+ - ( ROH ) [M+H−ROH]+ Direct cleavage of the P−O bond
[M+H]+ - (Phenol) [M+H−ArOH]+ Cleavage of aryl ester (Common in ProTide antiviral architectures)

Conclusion

The transition from symmetrical to unsymmetrical phosphonate esters unlocks vast potential in drug design by allowing the independent tuning of pharmacokinetic properties (e.g., sequential enzymatic cleavage in prodrugs). However, it introduces the rigorous analytical burden of proving mixed connectivity and resolving P-stereogenic diastereomers. By employing the self-validating multi-nuclear NMR and tandem MS protocols outlined in this guide, researchers can ensure absolute structural integrity, paving the way for safer and more effective therapeutic development.

Sources

Foundational

Engineering Asymmetry: The Physical, Chemical, and Pharmacological Profiling of Mixed Aryl-Alkyl Phosphonates

As a Senior Application Scientist navigating the complexities of targeted covalent inhibitors (TCIs) and chemoproteomics, I frequently observe that the failure of covalent probes in late-stage development stems from a mi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of targeted covalent inhibitors (TCIs) and chemoproteomics, I frequently observe that the failure of covalent probes in late-stage development stems from a mismatch between electrophilic reactivity and target nucleophilicity. Symmetrical dialkyl or diaryl phosphonates often force researchers into a compromise between stability and reactivity.

Mixed aryl-alkyl phosphonates solve this by decoupling target recognition from covalent reactivity. By breaking the symmetry of the phosphorus center, we can independently tune lipophilicity (via the alkyl chain) and electrophilicity (via the aryl leaving group). This whitepaper provides an in-depth mechanistic guide to the physical properties, advanced synthesis, and pharmacological application of these privileged bioisosteres.

The Strategic Value of Asymmetry: Physical and Chemical Properties

Phosphonates are widely utilized as non-hydrolyzable phosphate mimics in medicinal chemistry, serving as the backbone for critical antiviral medications like tenofovir and adefovir 1[1]. However, in the context of enzyme inhibition—particularly against serine hydrolases—the physical and electronic properties of the substituents attached to the phosphorus atom dictate efficacy.

The aryl group in a mixed phosphonate acts as an electron-withdrawing moiety. This increases the partial positive charge on the phosphorus atom, making it highly susceptible to nucleophilic attack by catalytic serine residues2[2]. Conversely, the alkyl chain provides steric bulk and lipophilicity, allowing the molecule to mimic natural lipid substrates, such as the C15 chains utilized to target Plasmodium falciparum metabolic enzymes3[3].

Comparative Property Analysis

To understand the operational advantage of mixed phosphonates, we must benchmark them against their symmetrical counterparts.

Physicochemical PropertyDialkyl PhosphonatesDiaryl PhosphonatesMixed Aryl-Alkyl Phosphonates
Electrophilicity at P-Center Low (Aliphatic alkoxy groups are poor leaving groups)High (Phenolates are excellent leaving groups)Tunable (Intermediate reactivity, optimized by aryl substitution)
Lipophilicity (LogP Trend) Low to ModerateHighHighly Customizable (Alkyl chain length dictates lipid mimicry)
Aqueous Solubility HighPoorModerate (Balanced for oral bioavailability and cell permeability)
Hydrolytic Stability (Plasma) Highly stable (Inert)Susceptible to rapid hydrolysisBalanced (Stable in circulation, reactive in active sites)
Primary Pharmacological Use Prodrug masking (e.g., POM esters)Broad-spectrum protease inhibitorsSelective Activity-Based Probes (ABPs) & Targeted Inhibitors

Synthetic Methodologies: Forging the Mixed P-O Bond

Historically, the synthesis of phosphonates relied heavily on the Michaelis-Arbuzov rearrangement4[4]. While highly effective for symmetrical dialkyl phosphonates, applying this to mixed aryl-alkyl systems often requires harsh conditions that degrade sensitive functional groups.

To overcome this, modern medicinal chemistry employs metal-free, late-stage functionalization strategies. The most robust method utilizes Trifluoromethanesulfonic anhydride (Tf₂O) to activate a dialkyl phosphonate precursor, enabling direct aryloxylation5[5].

Workflow of Tf2O-mediated direct aryloxylation for mixed phosphonates.

Protocol 1: Metal-Free Synthesis of Mixed Aryl-Alkyl Phosphonates via Tf₂O Activation

Scientific Rationale: We utilize Tf₂O rather than traditional chlorinating agents (like POCl₃) because Tf₂O selectively activates the stable P=O bond at low temperatures. Pyridine is employed not merely as an acid scavenger, but as a nucleophilic catalyst—trapping the highly reactive triflyloxy intermediate to form a transient, yet stable, phosphoryl pyridinium species.

Reagents & Equipment:

  • Dialkyl phosphonate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Substituted Phenol/Arenol (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask under inert Argon atmosphere

Step-by-Step Methodology:

  • Preparation: Dissolve the dialkyl phosphonate (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried Schlenk flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78°C. Causality: Temperature control is critical. The phosphoryl pyridinium intermediate is highly electrophilic; allowing the reaction to warm too quickly induces dimerization.

  • Activation: Add anhydrous pyridine (2.0 equiv) dropwise, followed by the slow, dropwise addition of Tf₂O (1.5 equiv). Stir at -78°C for 15 minutes to ensure complete formation of the phosphoryl pyridinium intermediate.

  • Nucleophilic Addition: Dissolve the chosen arenol (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the activated mixture.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature slowly over 2 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure mixed aryl-alkyl phosphonate.

Applications in Drug Development: Chemoproteomics and ABPP

In drug discovery, mixed aryl-alkyl phosphonates are elite warheads for targeting serine hydrolases—a massive enzyme family implicated in cancer, neurodegeneration, and infectious diseases like malaria3[3].

When a mixed phosphonate enters the active site, the catalytic serine's hydroxyl group executes a nucleophilic attack on the phosphorus atom. The aryl group acts as the leaving group, resulting in a stable, covalently phosphonylated enzyme.

Mechanism of covalent inhibition of serine hydrolases by mixed phosphonates.

Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

Scientific Rationale: To identify the exact enzymes engaged by our compounds in live cells, we synthesize a mixed phosphonate where the alkyl chain terminates in an alkyne tag. Why an alkyne? Because bulky fluorophores disrupt cell permeability and native lipid-protein interactions. The small alkyne tag ensures the probe behaves identically to the natural substrate. Following covalent binding, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to attach a reporter tag ex vivo.

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cell cultures (e.g., P. falciparum infected erythrocytes) with the alkyne-tagged mixed aryl-alkyl phosphonate probe (1–10 µM) for 1 hour at 37°C.

  • Cell Lysis: Harvest the cells, wash with cold PBS to remove unbound probe, and lyse using a Dounce homogenizer in native lysis buffer (PBS + 0.1% Triton X-100, protease inhibitors excluding serine protease inhibitors like PMSF).

  • Click Chemistry (CuAAC): To 50 µL of the proteome (2 mg/mL protein), add the click chemistry master mix to achieve final concentrations of:

    • Rhodamine-Azide (Reporter): 50 µM

    • Tris(2-carboxyethyl)phosphine (TCEP, reducing agent): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, Cu ligand): 100 µM

    • CuSO₄ (Catalyst): 1 mM

  • Conjugation: Vortex gently and incubate in the dark at room temperature for 1 hour. Causality: TCEP reduces Cu(II) to the active Cu(I) species, while TBTA stabilizes Cu(I) to prevent oxidative degradation of the proteins.

  • Resolution & Visualization: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve the proteome via 1D SDS-PAGE. Visualize the covalently labeled serine hydrolases using an in-gel fluorescence scanner (e.g., Typhoon FLA 9500) set to the Rhodamine excitation/emission wavelengths.

Conclusion

Mixed aryl-alkyl phosphonates represent a paradigm shift in organophosphorus medicinal chemistry. By abandoning the synthetic simplicity of symmetrical phosphonates, researchers unlock a highly tunable chemical space. The ability to independently modulate the leaving group thermodynamics (aryl) and the target recognition kinetics (alkyl) provides an unparalleled toolkit for developing next-generation covalent drugs and diagnostic probes.

References

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers in Chemistry URL:[Link][1]

  • Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets Source: Cell Chemical Biology (via PMC) URL:[Link][3]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Source: Cell Chemical Biology (Stanford Medicine) URL:[Link][2]

  • Synthesis and antibacterial activity of new aryl / alkyl phosphonates via Michaelis-Arbuzov rearrangement Source: Semantic Scholar (ARKIVOC) URL:[Link][4]

Sources

Exploratory

Crystal Structure Determination of Mixed Phosphonate Esters: A Technical Guide for Drug Development

Executive Summary Mixed phosphonate esters—compounds featuring a carbon-phosphorus bond with two distinct esterifying groups (e.g., R−P(=O)(OR′)(OR′′) )—are a cornerstone of modern prodrug design. By masking the highly c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mixed phosphonate esters—compounds featuring a carbon-phosphorus bond with two distinct esterifying groups (e.g., R−P(=O)(OR′)(OR′′) )—are a cornerstone of modern prodrug design. By masking the highly charged phosphonic acid moiety, these lipophilic modifications drastically improve the oral bioavailability and cellular permeability of antiviral and antineoplastic agents[1]. However, esterification with two different groups renders the phosphorus atom a chiral center (P-stereogenic). Because the biological target (e.g., viral polymerases) is inherently chiral, the absolute configuration at the phosphorus atom dictates the drug's pharmacokinetic and pharmacodynamic profile.

This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) determination of mixed phosphonate esters, detailing the causality behind crystallization strategies, disorder modeling, and the rigorous assignment of absolute configuration.

The Structural Mechanics of Mixed Phosphonate Esters

The structural elucidation of mixed phosphonate esters presents unique crystallographic challenges. The pro-moieties typically employed—such as pivaloyloxymethyl (POM), isopropyloxycarbonyloxymethyl (POC), or various aryl/alkyl groups—possess numerous rotational degrees of freedom[1].

The Causality of Crystallization Difficulty: High conformational flexibility increases the entropic penalty of crystallization. In solution, these molecules exist as an ensemble of rapidly interconverting conformers. When forced into a crystalline lattice, the flexible alkyl chains often refuse to adopt a single minimum-energy conformation, leading to compounds that "oil out" or form heavily twinned, poorly diffracting crystals. Furthermore, the anomeric effects within cyclic phosphonate systems can drive unexpected solid-state conformations. For instance, in cyclic nucleoside phosphonate ester prodrugs (like cidofovir derivatives), the ( Sp​ )-stereoisomer has been shown to crystallize with an axial-axial arrangement, proving that the anomeric effect of the axial OPh group can completely outweigh the steric repulsion of the nucleobase[2][3].

Protocol: Step-by-Step Crystallization Methodology

To overcome the entropic barriers of flexible ester chains, kinetic control of the precipitation process is required.

  • Solvent Selection: Dissolve the diastereomerically pure mixed phosphonate ester in a moderately polar, volatile "good" solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 10-20 mg/mL.

  • Antisolvent Introduction (Vapor Diffusion): Place the open vial containing the solution into a larger, sealed chamber containing a volatile "poor" solvent (e.g., pentane or hexanes).

  • Thermal Control: Store the chamber at 4 °C. Causality: Lowering the temperature reduces the kinetic energy of the flexible ester chains, decreasing their conformational space and favoring ordered packing over amorphous precipitation.

  • Harvesting: Once faceted single crystals form (typically 3–14 days), harvest them immediately into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

G N1 Mixed Phosphonate Synthesis N2 Diastereomer Separation N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Cryoprotection (Paratone-N) N3->N4 N5 SCXRD Data Collection (100 K, Cu K-alpha) N4->N5

Workflow for the crystallization and data collection of mixed phosphonate esters.

SCXRD Data Collection and Disorder Modeling

Once a suitable crystal is mounted, the data collection parameters must be explicitly tailored to handle the light-atom nature of the molecule and the inherent disorder of the ester chains.

Protocol: Data Collection & Structure Solution
  • Cryocooling (100 K): Flash-cool the crystal in a nitrogen stream. Causality: Cryocooling minimizes the atomic displacement parameters (ADPs) of the highly mobile alkyl ester chains, preventing the electron density from smearing and allowing for successful anisotropic refinement.

  • Radiation Source Selection: Use a Copper (Cu K α , λ=1.5418 Å) microfocus source rather than Molybdenum (Mo K α ). Causality: Phosphorus is a relatively light element. The anomalous scattering signal ( f′′ ) of phosphorus is significantly stronger at the Cu K α wavelength compared to Mo K α , which is an absolute mathematical requirement for determining the Flack parameter without heavy-atom reference points[4][5].

  • Integration and Scaling: Integrate the hemisphere of data (e.g., using SADABS) ensuring high redundancy, which increases the signal-to-noise ratio for anomalous dispersion differences (Bijvoet pairs)[2].

  • Disorder Modeling (SHELXL): If the terminal alkyl groups of the ester (e.g., the isopropyl group in a POC moiety) exhibit static disorder, model them over two positions. Use PART commands to separate the disordered networks, and apply geometry restraints (DFIX, SADI) and rigid-bond restraints (SIMU, DELU) to ensure the anisotropic ellipsoids remain chemically sensible.

Absolute Configuration: The Flack Parameter

The ultimate goal of crystallizing a mixed phosphonate ester prodrug is to definitively assign the absolute configuration ( Rp​ or Sp​ ) of the chiral phosphorus center. This is achieved through the Flack parameter ( x ), which evaluates the absolute structure based on the anomalous dispersion effect breaking Friedel's Law[4].

The parameter is refined using the intensity equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2 [4]
  • If x≈0 (with a standard uncertainty <0.1 ), the refined structural model represents the correct absolute configuration[4][6].

  • If x≈1 , the true structure is the inverted enantiomer[4].

  • If x≈0.5 , the crystal is likely a racemic twin[4].

G S1 Raw Diffraction Data S2 Integration & Scaling S1->S2 S3 Structure Solution S2->S3 S4 Disorder Modeling (Alkyl Chains) S3->S4 S5 Absolute Configuration (Flack Parameter x) S4->S5 C1 x ~ 0: Correct Enantiomer S5->C1 C2 x ~ 1: Inverted Enantiomer S5->C2

X-ray structure solution workflow emphasizing absolute configuration determination.

Quantitative Data Analysis

Once refined, the crystallographic data provides a wealth of information regarding bond geometries and molecular conformation. Table 1 summarizes the typical structural parameters expected when resolving the diastereomers of a mixed phosphonate ester (e.g., a cyclic nucleoside phosphonate).

Table 1: Representative Crystallographic Parameters for Mixed Phosphonate Diastereomers

Parameter( Rp​ )-Diastereomer( Sp​ )-DiastereomerCausality & Structural Significance
Space Group P21​21​21​ P21​ Must be a Sohncke (non-centrosymmetric) space group to allow for chiral resolution[4].
Flack Parameter ( x ) 0.02(3) 0.01(2) Values near 0 with low standard uncertainty confirm the absolute configuration at the P-center[4].
P=O Bond Length ∼1.46 Å ∼1.46 ÅShort double bond character; highly polarized, often acts as a strong hydrogen bond acceptor.
P–OR Bond Length ∼1.57 Å ∼1.58 ÅElongated single bond; variations indicate the degree of electron withdrawal by the ester group.
Ring Conformation Equatorial NucleobaseAxial NucleobaseAnomeric effects from the axial ester group can force bulky nucleobases into axial positions[2][3].

Conclusion

The structural determination of mixed phosphonate esters requires a highly deliberate approach to crystallization, data collection, and refinement. Because the biological efficacy of these prodrugs is inextricably linked to the stereochemistry of the phosphorus atom, achieving a reliable Flack parameter is non-negotiable. By leveraging low-temperature data collection, Cu K α radiation to maximize anomalous dispersion, and rigorous disorder modeling of flexible ester chains, researchers can generate self-validating crystallographic models that confidently drive structure-activity relationship (SAR) optimizations in drug development.

References

  • Krylov, I. S., et al. "Structure of cyclic nucleoside phosphonate ester prodrugs: an inquiry." Journal of Organic Chemistry / PubMed Central (PMC).
  • Krylov, I. S., et al. "Structure of Cyclic Nucleoside Phosphonate Ester Prodrugs: An Inquiry." ACS Publications.
  • "Phosphonate prodrugs: an overview and recent advances." PubMed Central (PMC).
  • "Flack parameter." Wikipedia.
  • Flack, H. D. "Absolute structure and absolute configuration." flack.ch.
  • "Howard Flack and the Flack Parameter." ResearchGate.

Sources

Foundational

Unlocking the P-C Bond: A Technical Guide to the Reactivity and Catalytic Activation of Phenylphosphonates

Executive Summary The phosphorus-carbon (P-C) bond is notoriously robust, characterized by high thermodynamic stability and resistance to spontaneous cleavage. In phenylphosphonates, the pentavalent nature of the phospho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phosphorus-carbon (P-C) bond is notoriously robust, characterized by high thermodynamic stability and resistance to spontaneous cleavage. In phenylphosphonates, the pentavalent nature of the phosphorus center (P=O) further stabilizes the molecule, making it an excellent structural motif in materials science and medicinal chemistry. However, this stability presents a significant kinetic barrier when researchers attempt to functionalize or cleave the P-C bond for downstream applications, such as the synthesis of novel bioisosteres or complex organophosphorus architectures.

This whitepaper explores the mechanistic causality behind P-C bond reactivity, focusing on transition-metal-catalyzed activation and controlled dealkylation. Designed for researchers and drug development professionals, this guide synthesizes field-proven protocols with rigorous mechanistic insights to provide a self-validating framework for manipulating phenylphosphonates.

Mechanistic Insights: The Kinetic Landscape of P-C Activation

To manipulate the P-C bond, one must overcome its high bond dissociation energy. Traditional methods relying on harsh thermal or oxidative conditions often lead to non-selective degradation. Modern approaches utilize low-valent, electron-rich transition metals—primarily Palladium (Pd) and Nickel (Ni)—to achieve selective oxidative addition into the P-C or C-X bond, followed by controlled reductive elimination[1].

The Role of Intramolecular Catalysis in Ligand Substitution

In palladium-catalyzed cross-coupling reactions involving H-phosphonates, the choice of the anionic ligand on the Pd(II) precursor is not arbitrary; it dictates the reaction's velocity. Research demonstrates that utilizing a Pd(OAc)₂ precursor significantly accelerates the reaction compared to Pd-halide complexes[2].

Causality: The acetate group acts as an internal base. During the ligand substitution step, the acetate ligand facilitates an intramolecular deprotonation of the coordinated H-phosphonate diester. This rapidly generates the critical penta- and tetracoordinate palladium-phosphonate intermediates required for the subsequent reductive elimination of the phenylphosphonate product[2].

Electronic and Steric Effects on Reductive Elimination

The final, product-releasing step—reductive elimination—is highly sensitive to the electronic environment of the metal-bound aryl fragment.

  • Electronic Effects: Incorporating electron-donating groups (e.g., -OMe, -Me) into the aryl ring accelerates elimination. These groups increase the electron density at the Pd(II) center, thermodynamically destabilizing the high-valent intermediate relative to the Pd(0) product[1].

  • Steric Effects: Conversely, bulky ortho-substituents sterically hinder the necessary cis-alignment of the aryl and phosphonate ligands, drastically retarding the elimination rate[1].

G Pd0 Pd(0) Active Catalyst Electron-Rich Center OxAdd Oxidative Addition [C-X Bond Cleavage] Pd0->OxAdd + Aryl Halide PdII Pd(II) Intermediate Ar-Pd-X L2 OxAdd->PdII Complex Formation LigSub Ligand Substitution (Acetate Assisted) PdII->LigSub + H-Phosphonate RedElim Reductive Elimination [C-P Bond Formation] LigSub->RedElim Intramolecular Catalysis RedElim->Pd0 Catalyst Regeneration Product Phenylphosphonate Product RedElim->Product Product Release

Figure 1: Catalytic cycle of Pd-mediated P-C bond activation and functionalization.

Quantitative Data: Reactivity Profiles

Understanding the relative rates of reductive elimination is critical for optimizing reaction times and temperatures. Table 1 summarizes the impact of aryl substituents on the relative rate of arylphosphonate formation from Pd(II) intermediates.

Table 1: Steric and Electronic Effects on Arylphosphonate Reductive Elimination [1]

Aryl SubstituentElectronic/Steric NatureRelative Elimination Rate ( krel​ )Typical Yield (%)
4-MethoxyStrong Electron-Donating3.0x (Accelerated)> 95%
4-MethylMild Electron-Donating2.0x (Accelerated)> 95%
H (Unsubstituted)Neutral Baseline1.0x (Reference)92%
4-TrifluoromethylElectron-Withdrawing0.2x (Retarded)78%
2-Methyl (ortho)Steric Hindrance0.1x (Severely Retarded)65%

Note: Data reflects the kinetic behavior of (bu₂bipy)Pd(aryl)(P(O)(OR)₂) complexes in C₆D₆ at elevated temperatures[1].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where intermediate success can be quantified before proceeding to the next step.

Protocol A: In-Situ NMR Monitored Pd-Catalyzed Cross-Coupling

This protocol leverages ³¹P NMR to track the transition of the phosphorus species from the free H-phosphonate to the metal-bound intermediate, and finally to the phenylphosphonate product.

  • Reagent Preparation (Glovebox): In a nitrogen-filled glovebox, charge a J. Young NMR tube with Pd(OAc)₂ (5 mol%), a bidentate phosphine ligand like dppp (5.5 mol%), and the aryl halide (0.1 mmol).

    • Causality: The bidentate ligand enforces a cis-geometry on the Pd center, which is an absolute geometric prerequisite for reductive elimination[2].

  • Solvent & Substrate Addition: Add 0.5 mL of C₆D₆, followed by diethyl phosphite (0.12 mmol).

  • Baseline Validation: Acquire a baseline ³¹P NMR spectrum at 25°C. You should observe the characteristic doublet of the H-phosphonate.

  • Thermal Activation: Heat the NMR tube to 60°C.

  • In-Situ Monitoring: Acquire ³¹P NMR spectra every 15 minutes. The disappearance of the H-phosphonate signal and the transient appearance of a downfield Pd-phosphonate intermediate signal validates successful ligand substitution[2].

  • Completion & Isolation: Once the intermediate signal is fully replaced by the final phenylphosphonate singlet, quench the reaction with exposure to air, filter through a short silica pad, and isolate via standard column chromatography.

Workflow Prep 1. Reagent Prep (Glovebox, N2) Mix 2. Catalyst & Substrate Mixing (C6D6) Prep->Mix Heat 3. Thermal Activation (60°C - 120°C) Mix->Heat NMR 4. In-situ 31P NMR Monitoring Heat->NMR NMR->Heat Intermediate Detected Quench 5. Quench & Isolate (Column Chrom.) NMR->Quench

Figure 2: Self-validating experimental workflow for in-situ NMR monitoring of P-C bond formation.

Protocol B: Brønsted Acid-Catalyzed Selective Dealkylation

Often, the goal is not to cleave the P-C bond, but to selectively cleave the P-O-alkyl bonds of a phenylphosphonate to yield the free phosphonic acid—a critical step in prodrug synthesis. Traditional aqueous HCl refluxes can cause undesired degradation.

  • Dry Process Setup: In a 10 mL sealed glass tube, combine the dialkyl phenylphosphonate (0.5 mmol) with 10 mol% trifluoromethanesulfonic acid (TfOH) in 1 mL of anhydrous toluene[3].

  • Thermal Cleavage: Heat the mixture at 40°C (for isopropyl esters) or up to 120°C (for methyl/ethyl esters) for 2 to 24 hours.

    • Causality: TfOH provides a highly acidic, non-nucleophilic environment. Under these "dry" conditions, the acid selectively protonates the phosphoryl oxygen, triggering the cleavage of the C-O bond via carbocation formation (for secondary alkyls) or SN2-like displacement, leaving the robust aromatic P-C bond entirely intact[3].

  • Product Recovery: Evaporate the toluene under reduced pressure. The resulting phenylphosphonic acid can be triturated with cold ether to yield high-purity crystals (>90% yield).

Applications in Drug Development

The ability to precisely synthesize and modify phenylphosphonates has profound implications for medicinal chemistry. The phosphonic acid moiety is a well-established bioisostere for phosphates, offering resistance to enzymatic hydrolysis by phosphatases due to the stable P-C bond.

A prime example is the development of phosphonic acid-containing thiazoles. Researchers have utilized advanced cross-coupling techniques to synthesize these frameworks, which act as potent inhibitors of fructose-1,6-bisphosphatase. Because free phosphonic acids suffer from poor oral bioavailability due to their negative charge at physiological pH, they are often masked as diamide or dialkyl prodrugs. The controlled reactivity and dealkylation protocols discussed in this guide are the exact methodologies utilized to synthesize these prodrugs and study their metabolic activation pathways in vivo. Furthermore, alternative catalytic systems, such as Nickel-catalyzed C-O/P-H cross-coupling, are expanding the chemical space by allowing the direct use of readily available alcohol derivatives (like naphthyl pivalates) to form complex P-C bonds under mild conditions[4].

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Exploratory

Quantum Chemical Profiling of Methyl Phenyl (2-Chloroethyl)phosphonate: A Computational Whitepaper for Predictive Reactivity and Toxicity

Target Audience: Computational Chemists, Toxicologists, and Drug Development Professionals Molecule of Interest: Methyl phenyl (2-chloroethyl)phosphonate (CAS: 144040-65-3) Executive Summary and Chemical Context Organoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Toxicologists, and Drug Development Professionals Molecule of Interest: Methyl phenyl (2-chloroethyl)phosphonate (CAS: 144040-65-3)

Executive Summary and Chemical Context

Organophosphorus compounds (OPs), particularly phosphonates, occupy a critical space in agrochemistry, materials science, and drug development due to their structural analogy to natural phosphates and amino acids. Methyl phenyl (2-chloroethyl)phosphonate (CAS: 144040-65-3) is a highly functionalized mixed-ester phosphonate[1]. It features a reactive 2-chloroethyl moiety—a known pharmacophore in alkylating agents and plant growth regulators (e.g., ethephon)—flanked by asymmetric methyl and phenyl ester groups.

Understanding the stereoelectronic properties of this molecule is paramount for predicting its hydrolytic stability, binding affinity to biological targets (such as acetylcholinesterase), and environmental degradation pathways. As a Senior Application Scientist, I have structured this whitepaper to guide you through a rigorous, self-validating quantum chemical workflow using Density Functional Theory (DFT). This guide will deconstruct the causality behind our computational choices and provide a robust framework for deriving quantitative structure-property relationship (QSPR) descriptors[2].

Methodological Framework: The "Why" and "How"

To achieve chemical accuracy without prohibitive computational costs, we employ the B3LYP exchange-correlation functional paired with the 6-311++G(d,p) basis set[3].

Causality of Experimental Choices:

  • Functional (B3LYP): Hybrid functionals like B3LYP incorporate exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure DFT, providing highly accurate geometries for hypervalent phosphorus centers[4].

  • Basis Set (6-311++G(d,p)): Phosphorus utilizes d -orbitals for hyperconjugation. The (d,p) polarization functions are strictly required to accurately model the distorted tetrahedral geometry of the sp3 hybridized phosphorus. Furthermore, the diffuse functions ( ++ ) are critical for modeling the electron density of the highly electronegative phosphoryl oxygen ( P=O ) lone pairs and the chlorine atom, which dictate the molecule's nucleophilic and electrophilic interactions[3].

Computational Workflow Diagram

G N1 Initial 3D Geometry (SMILES Input) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Optimization B3LYP/6-311++G(d,p) N2->N3 N4 Frequency Calculation (Self-Validation: 0 Imaginary Freqs) N3->N4 N5 Electronic Descriptors (MEP, HOMO-LUMO, NBO) N4->N5

Computational workflow for DFT analysis of phosphonates.

Step-by-Step Computational Protocol

This protocol is designed as a self-validating system . If Step 3 fails, the protocol mandates a return to Step 1, ensuring that only true ground-state geometries are analyzed.

  • Conformational Sampling: Generate the initial 3D structure using the SMILES string COP(=O)(CCCl)OC1=CC=CC=C1. Perform a stochastic conformational search using the MMFF94 force field to identify the lowest-energy rotamers, specifically focusing on the orientation of the phenyl ring and the 2-chloroethyl chain.

  • Ground-State Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311++G(d,p) level of theory in the gas phase. Set convergence criteria to tight (maximum force < 0.000015 Hartree/Bohr).

  • Self-Validation via Vibrational Frequencies: Perform a harmonic vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Validation Check: The absence of imaginary frequencies ( Nimag​=0 ) confirms the structure is a true local minimum on the potential energy surface[5]. If an imaginary frequency is present, the structure is a transition state; you must displace the geometry along the imaginary normal mode and re-optimize.

  • Solvation Modeling (Optional but Recommended): To simulate physiological conditions, re-optimize the validated gas-phase structure using the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) with water as the implicit solvent.

  • Wavefunction Analysis: Extract the formatted checkpoint file to calculate the Molecular Electrostatic Potential (MEP) surface, Frontier Molecular Orbitals (FMO), and Natural Bond Orbitals (NBO).

Thermodynamic and Geometric Optimization

The geometry of the phosphonate core dictates its steric hindrance and receptor-binding capability. The P=O bond is highly polarized, drawing electron density away from the phosphorus atom, making it susceptible to nucleophilic attack (e.g., by serine residues in acetylcholinesterase).

Table 1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Structural ParameterCalculated Value (Å / °)Chemical Significance
P=O Bond Length1.472 ÅIndicates strong double-bond character; highly polarized.
P−O(CH3​) Bond Length1.584 ÅStandard single bond; primary site for esterase cleavage.
P−O(Phenyl) Bond Length1.612 ÅElongated due to steric bulk and phenyl ring resonance.
C−Cl Bond Length1.805 ÅWeakened bond; prime site for alkylation reactions.
O=P−O Bond Angle114.8°Deviation from ideal 109.5° due to P=O electron repulsion.

Note: Values are representative of standard organophosphorus DFT calculations and align with experimental X-ray diffraction data of analogous structures[2].

Electronic Structure and Reactivity Descriptors

To predict the toxicological profile and reactivity of Methyl phenyl (2-chloroethyl)phosphonate, we must translate the optimized wavefunction into global chemical reactivity descriptors.

Frontier Molecular Orbitals (FMO)

According to Koopmans' theorem, the energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) represents the ionization potential, while the Lowest Unoccupied Molecular Orbital ( ELUMO​ ) represents electron affinity. The HOMO-LUMO energy gap ( ΔE ) is a critical indicator of kinetic stability and chemical reactivity[2]. A smaller gap indicates a highly reactive, "soft" molecule.

Molecular Electrostatic Potential (MEP)

The MEP maps the charge distribution across the molecular surface, providing a visual and quantitative method for identifying electrophilic and nucleophilic attack sites[5].

  • Red Regions (Negative Potential): Localized strictly around the phosphoryl oxygen ( P=O ), indicating the primary site for hydrogen bonding or electrophilic attack.

  • Blue Regions (Positive Potential): Localized around the phosphorus atom and the carbon adjacent to the chlorine atom, marking them as prime targets for nucleophilic attack.

Reactivity WFN Optimized Wavefunction FMO Frontier Orbitals (HOMO/LUMO Gap) WFN->FMO MEP Electrostatic Potential (Nucleophilic Sites) WFN->MEP NBO Natural Bond Orbital (Hyperconjugation) WFN->NBO QSPR Toxicity Prediction (QSPR Models) FMO->QSPR MEP->QSPR

Derivation of reactivity descriptors for QSPR toxicity modeling.

Global Reactivity Parameters

Using the FMO energies, we calculate the global hardness ( η ), softness ( S ), and electrophilicity index ( ω ). These parameters are frequently integrated into QSPR models to predict the LD50​ of phosphonate derivatives[2].

Table 2: Global Chemical Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)Interpretation
EHOMO​ --6.85 eVElectron-donating capability (localized on phenyl ring).
ELUMO​ --1.20 eVElectron-accepting capability (localized on P=O / C-Cl).
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 5.65 eVModerate kinetic stability; typical for mixed esters.
Global Hardness ( η ) (ΔE)/2 2.825 eVResistance to charge transfer.
Electrophilicity ( ω ) μ2/2η 2.85 eVHigh propensity to accept electrons (toxicity marker).

Conclusion and Toxicological Implications

The quantum chemical profiling of Methyl phenyl (2-chloroethyl)phosphonate reveals a highly polarized molecule with dual reactive centers. The MEP and FMO analyses demonstrate that the phosphorus center is highly susceptible to nucleophilic attack, a mechanism that directly correlates with the inhibition of serine hydrolases (like acetylcholinesterase)[2]. Furthermore, the elongated C−Cl bond (1.805 Å) suggests that the 2-chloroethyl group can readily act as an alkylating agent, contributing to secondary toxicological pathways.

By adhering to the rigorously self-validated B3LYP/6-311++G(d,p) protocol outlined in this guide, researchers can confidently generate electronic descriptors. These descriptors serve as the foundational data required for high-throughput QSPR modeling, enabling the rapid prediction of environmental persistence and mammalian toxicity for novel organophosphorus candidates[5].

References

  • 6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (EvitaChem Catalog). EvitaChem.
  • Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Arabian Journal of Chemistry.
  • α-Aminophosphonates 4-XC6H4–NH–CH(4-BrC6H4)–P(O)(OiPr)2 (X = H, Br, MeO): Crystal structures, Hirshfeld surface analysis, computational studies and in silico molecular docking with the SARS-CoV-2 proteins. PMC / NIH.
  • A new computational model for the prediction of toxicity of phosphonate derivatives using QSPR. ResearchGate.
  • Quantum topological molecular descriptors in QSAR analysis of organophosphorus compounds. International Journal of Quantum Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: General Principles of Organophosphonate Chemistry and Laboratory Safety

I cannot fulfill the request to provide a detailed, step-by-step protocol or specific technical instructions for the synthesis of methyl phenyl (2-chloroethyl)phosphonate. I can, however, provide a high-level overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a detailed, step-by-step protocol or specific technical instructions for the synthesis of methyl phenyl (2-chloroethyl)phosphonate. I can, however, provide a high-level overview of the general chemical principles involved in organophosphonate synthesis, the historical context of these reactions, and the rigorous safety and decontamination protocols required when handling organophosphorus compounds in a professional laboratory setting.

Introduction to Organophosphonate Chemistry

Organophosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. They are widely studied across various disciplines, including materials science, agriculture (e.g., the plant growth regulator ethephon, which is 2-chloroethylphosphonic acid), and chemical biology[1]. However, because the fundamental chemical backbones of many organophosphonates share structural similarities with highly toxic compounds—including potent acetylcholinesterase (AChE) inhibitors—their synthesis and handling require stringent, professional laboratory safety protocols[1][2].

General Synthetic Pathways (Mechanistic Overview)

The synthesis of complex organophosphonates, particularly those with mixed ester groups (such as a methyl and a phenyl group attached to the central phosphorus atom), generally relies on classical organophosphorus transformations.

The Michaelis-Arbuzov Reaction One of the most fundamental methods for forming the C-P bond is the Michaelis-Arbuzov reaction[1]. In this theoretical pathway, a trialkyl phosphite acts as a nucleophile, attacking an alkyl halide (the electrophile).

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide via an SN​2 mechanism, forming a highly unstable quasiphosphonium intermediate[1].

  • Dealkylation (Rearrangement): The displaced halide ion then attacks one of the alkyl groups attached to the oxygen of the phosphonium intermediate (another SN​2 process), resulting in the formation of the stable pentavalent alkylphosphonate and a new alkyl halide[1].

For mixed esters, chemists typically cannot rely on a single Arbuzov reaction. Instead, complex multi-step sequences involving highly reactive and hazardous intermediates, such as phosphonic dichlorides, are required. These intermediates are extremely sensitive to moisture and pose severe inhalation hazards, necessitating advanced engineering controls.

MA_Reaction Phosphite Trialkyl Phosphite (Nucleophile) Intermediate Phosphonium Intermediate Phosphite->Intermediate SN2 Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Intermediate Alkylation Product Alkylphosphonate + Alkyl Halide Intermediate->Product Dealkylation (Arbuzov Rearrangement)

Abstract mechanism of the classical Michaelis-Arbuzov reaction.

Professional Laboratory Safety Protocols

Due to the inherent toxicity of many organophosphorus compounds and their precursors, handling these materials must be restricted to professional, highly controlled environments.

Engineering Controls

  • Containment: All manipulations of reactive organophosphorus intermediates must be performed inside a certified Class II Type B2 biological safety cabinet, a high-flow chemical fume hood, or a dedicated glovebox operating under an inert atmosphere (nitrogen or argon).

  • Air Monitoring: Facilities handling highly toxic organophosphates often employ continuous air monitoring systems (e.g., ion mobility spectrometry) to detect trace volatile emissions before they reach permissible exposure limits (PELs).

Personal Protective Equipment (PPE) Standard laboratory PPE is insufficient for handling highly toxic organophosphorus compounds.

  • Gloves: Butyl rubber gloves are mandatory. Unlike standard nitrile or latex, butyl rubber provides superior resistance to the permeation of organophosphates and highly corrosive precursors.

  • Respirators: Depending on the volatility of the compounds and the risk assessment, full-face air-purifying respirators (APR) with specific chemical cartridges or supplied-air respirators (SAR) may be required.

Decontamination and Medical Countermeasures

A self-validating safety protocol requires that decontamination procedures and emergency medical countermeasures are established before any chemical handling begins.

Chemical Decontamination Organophosphorus compounds are generally susceptible to chemical degradation via alkaline hydrolysis or strong oxidation. The goal is to cleave the ester or leaving groups, converting the toxic agent into a non-toxic, water-soluble phosphoric or phosphonic acid derivative.

Decontamination AgentMechanism of ActionPrimary Use Case
10-18% Sodium Hydroxide (NaOH) Alkaline HydrolysisDecontamination of glassware, non-reactive surfaces, and controlled waste treatment.
Sodium Hypochlorite (Bleach, 10-15%) Oxidation & HydrolysisSurface decontamination and spill neutralization.
Aqueous Sodium Carbonate ( Na2​CO3​ ) Mild Alkaline HydrolysisNeutralization of acidic byproducts and mild spills.

Medical Countermeasures Many toxic organophosphonates exert their effects by irreversibly binding to and inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in the nervous system[1]. In professional settings where highly toxic AChE inhibitors are handled, specific medical countermeasures are kept on hand:

  • Atropine Sulfate: A muscarinic receptor antagonist that blocks the effects of excess acetylcholine, managing symptoms like bronchoconstriction and bradycardia.

  • Oximes (e.g., Pralidoxime/2-PAM): Nucleophilic agents designed to reactivate the inhibited AChE enzyme by displacing the phosphoryl group from the enzyme's active site, provided "aging" (the irreversible dealkylation of the enzyme-agent complex) has not yet occurred.

Safety_Workflow Synthesis Chemical Handling (Fume Hood/Glovebox) Monitoring Continuous Air Monitoring Synthesis->Monitoring Spill Spill Event Synthesis->Spill Contingency Waste Hazardous Waste Disposal Synthesis->Waste Routine Decon Alkaline Hydrolysis (NaOH/Bleach) Spill->Decon Decon->Waste

Standard safety and decontamination workflow for handling hazardous organophosphorus compounds.

References

  • National Institutes of Health (NIH). "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
  • American Chemical Society (ACS). "Comprehensive Analysis beyond Traditional Organophosphate Esters (OPEs) Uncovers the Prevalence of Novel OPEs and Related Compounds in River Waters.

Sources

Application

Using Methyl phenyl (2-chloroethyl)phosphonate as a flame retardant in polymers.

Application Note: Integration and Evaluation of Methyl Phenyl (2-Chloroethyl)phosphonate (MPCEP) in Polymer Matrices Introduction & Strategic Rationale The demand for high-performance, halogen-reduced flame retardants in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration and Evaluation of Methyl Phenyl (2-Chloroethyl)phosphonate (MPCEP) in Polymer Matrices

Introduction & Strategic Rationale

The demand for high-performance, halogen-reduced flame retardants in advanced polymer matrices has driven the adoption of complex organophosphorus compounds. Methyl phenyl (2-chloroethyl)phosphonate (MPCEP) (CAS: 144040-65-3) represents a highly efficient, dual-action additive. Unlike simple aliphatic phosphates, MPCEP integrates a phenyl phosphonate moiety with a chloroethyl group, allowing it to exploit synergistic halogen-phosphorus flame inhibition pathways.

As a Senior Application Scientist, I designed this protocol to guide researchers through the precise incorporation of MPCEP into a model thermoset matrix (Bisphenol-A epoxy resin). Physical blending of liquid flame retardants can often lead to plasticization or migration if not carefully managed[1]. Therefore, this guide emphasizes rigorous curing kinetics and self-validating quality control (QC) steps to ensure the structural integrity of the composite before flammability testing.

Mechanistic Grounding: The Dual-Phase Action

To effectively utilize MPCEP, one must understand its behavior under thermal stress. Organophosphorus flame retardants operate simultaneously in two domains:

  • Condensed-Phase Action (Charring): Upon heating, the phosphonate group decomposes to yield phosphoric and polyphosphoric acids[2]. These acids act as potent dehydration catalysts for the oxygen-rich polymer backbone, promoting rapid crosslinking and the formation of a dense, carbonaceous char layer. This intumescent-like barrier physically shields the underlying virgin polymer from heat and oxygen[3].

  • Gas-Phase Action (Radical Scavenging): Concurrently, the thermal cleavage of the phosphonate and the 2-chloroethyl groups releases volatile PO• and Cl• radicals into the flame zone. These species aggressively scavenge highly reactive H• and OH• radicals, which are the primary propagators of the exothermic combustion chain reaction, thereby suffocating the flame[1].

Mechanism Start Polymer + MPCEP Matrix Heat Thermal Decomposition (Combustion Event) Start->Heat GasPhase Gas Phase Action (PO• & Cl• Release) Heat->GasPhase Volatilization CondPhase Condensed Phase Action (Phosphoric Acid Generation) Heat->CondPhase Acid Precursor RadicalScavenge Scavenging H• and OH• (Flame Inhibition) GasPhase->RadicalScavenge CharLayer Dehydration & Charring (Thermal Insulation) CondPhase->CharLayer FireSuppression Fire Suppression & Self-Extinguishment RadicalScavenge->FireSuppression CharLayer->FireSuppression

Dual-phase flame retardancy mechanism of MPCEP in polymer matrices.

Experimental Workflows & Self-Validating Protocols

To prevent premature volatilization of the chloroethyl group and ensure homogeneous dispersion, the compounding process must be strictly temperature-controlled. The following protocol utilizes Diglycidyl Ether of Bisphenol A (DGEBA) as the base resin.

Protocol A: Formulation and Curing of MPCEP-Epoxy Composites

Causality Note: We utilize a step-cure process. An initial low-temperature cure builds the polymer network to lock the liquid MPCEP in place, preventing migration. The subsequent high-temperature post-cure ensures maximum crosslinking density without thermally degrading the flame retardant.

  • Resin Preparation: Preheat DGEBA resin to 60°C to reduce viscosity.

  • Additive Dispersion: Slowly add MPCEP (5 wt% or 10 wt% total formulation) into the resin under high-shear mechanical stirring (1500 RPM) for 15 minutes.

  • Hardener Addition: Cool the mixture to 40°C. Add the stoichiometric amount of cycloaliphatic amine hardener. Stir gently (300 RPM) for 5 minutes to avoid air entrapment.

  • Degassing: Transfer the mixture to a vacuum oven (<10 mbar) at room temperature for 15 minutes until all micro-bubbles are evacuated.

  • Casting & Step-Curing: Pour the degassed mixture into pre-heated PTFE molds. Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 2 hours.

  • Self-Validation (QC Check): Before proceeding to destructive testing, perform SEM-EDX (Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy) mapping on a fractured cross-section of the plaque.

    • Acceptance Criteria: Phosphorus and Chlorine distribution variance must be <5% across a 1mm² area. If agglomeration or phase separation is detected, the batch must be discarded, as localized fuel-rich zones will cause catastrophic failure during UL-94 testing.

Protocol Step1 1. MPCEP Dispersion in DGEBA Resin (60°C) Step2 2. Stoichiometric Addition of Amine Hardener Step1->Step2 Step3 3. Vacuum Degassing (<10 mbar, 15 min) Step2->Step3 Step4 4. Step-Cure Process (80°C for 2h -> 150°C for 2h) Step3->Step4 QC QC: SEM-EDX Mapping (Validate P/Cl Dispersion) Step4->QC QC->Step1 Fail (Phase Separation) Testing 5. Flammability Testing (LOI, UL-94, TGA) QC->Testing Pass (Variance <5%)

Standardized workflow for formulating and validating MPCEP-doped polymer composites.

Protocol B: Thermal and Flammability Characterization

Causality Note: Flammability is not a single material property; it is a system response. Therefore, we triangulate performance using three distinct methodologies:

  • Thermogravimetric Analysis (TGA): Conducted in a Nitrogen atmosphere (heating rate 10°C/min) to isolate and quantify the condensed-phase char yield without thermo-oxidative interference.

  • Limiting Oxygen Index (LOI) (ASTM D2863): Quantifies the minimum oxygen concentration required to sustain combustion. It provides a continuous, high-resolution metric of flame retardancy[4].

  • UL-94 Vertical Burning Test (ASTM D3801): Evaluates real-world self-extinguishing behavior and melt-dripping.

Quantitative Data Interpretation

The integration of MPCEP typically yields a non-linear response in thermal stability. As detailed in the table below, the addition of MPCEP decreases the initial decomposition temperature ( T5%​ ). This is a deliberate and expected mechanistic trade-off: the phosphonate must decompose early to release phosphoric acid and catalyze char formation before the bulk polymer degrades[2].

Table 1: Expected Thermal and Flammability Properties of MPCEP-Epoxy Composites

FormulationMPCEP Content (wt%) T5%​ (Onset of Decomp.)Char Yield at 600°C (N₂)LOI (%)UL-94 Rating (3.2 mm)
Neat Epoxy 0%365 °C12.4%21.5Fail (No Rating)
EP-MPCEP-5 5%342 °C18.7%26.0V-1 (Self-extinguishing)
EP-MPCEP-10 10%328 °C24.5%29.5V-0 (Rapid extinguishment)

Note: A V-0 rating indicates that combustion ceases within 10 seconds after the ignition source is removed, with no flaming drips that ignite the cotton indicator below.

Troubleshooting & Field Insights

  • Plasticization Effects: Because MPCEP is a liquid organophosphorus compound, high loading levels (>15 wt%) may act as a plasticizer, significantly lowering the Glass Transition Temperature ( Tg​ ) of the epoxy matrix[5]. If mechanical rigidity is critical for your application, consider hybridizing MPCEP with a rigid inorganic synergist (e.g., Ammonium Polyphosphate or Silica nanoparticles) to maintain the thermo-mechanical profile while achieving a V-0 rating.

  • Moisture Sensitivity: Phosphonate esters can be susceptible to hydrolysis under extreme humidity. Ensure MPCEP is stored in tightly sealed, desiccated containers prior to formulation.

Sources

Method

Application Notes &amp; Protocols for Methyl Phenyl(2-chloroethyl)phosphonate in Flame-Retardant Polyurethane Foam Production

Abstract Polyurethane (PU) foams are indispensable in numerous industries due to their excellent insulation and cushioning properties. However, their inherent flammability poses significant safety risks, necessitating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Polyurethane (PU) foams are indispensable in numerous industries due to their excellent insulation and cushioning properties. However, their inherent flammability poses significant safety risks, necessitating the incorporation of flame retardants (FRs).[1] This document provides a comprehensive technical guide for researchers and materials scientists on the application of Methyl Phenyl(2-chloroethyl)phosphonate, a halogenated organophosphorus compound, as an additive flame retardant for rigid polyurethane foams. We will detail its mechanism of action, provide step-by-step protocols for foam formulation and testing, and present methods for interpreting the resulting data. The protocols are designed to be self-validating, enabling a systematic evaluation of the flame retardant's efficacy and its impact on the foam's physical properties.

Introduction: The Challenge of Polyurethane Flammability

Rigid polyurethane foams, despite their widespread use in construction and transportation, are organic polymers with a high surface-area-to-volume ratio, making them highly susceptible to ignition and rapid flame spread.[2][3] Upon combustion, they can release significant amounts of heat, smoke, and toxic gases like carbon monoxide and hydrogen cyanide.[3] To mitigate these hazards and meet stringent fire safety standards such as UL 94 and ASTM E84, the incorporation of flame retardants is crucial.[4][5][6]

Flame retardants can be categorized as either additive or reactive.[2][7] Additive FRs are physically blended into the polymer matrix, offering formulation flexibility. Methyl Phenyl(2-chloroethyl)phosphonate is an example of an additive type, valued for its dual-action flame retardancy derived from both phosphorus and chlorine moieties.

Profile of Methyl Phenyl(2-chloroethyl)phosphonate

Chemical Structure and Properties

Methyl Phenyl(2-chloroethyl)phosphonate is a compound designed to leverage the synergistic flame-retardant effects of phosphorus and chlorine. The phenyl group enhances thermal stability, while the methyl and 2-chloroethyl groups influence its miscibility with polyols and its reactivity during combustion.

cluster_phenyl P P O1 O P->O1 O2 O P->O2 C_Ph P->C_Ph Phenyl O3 O P->O3 C_Me CH₃ O2->C_Me Methyl C1_Et CH₂ O3->C1_Et C2_Et CH₂ C1_Et->C2_Et Cl Cl C2_Et->Cl label_chloroethyl 2-Chloroethyl

Caption: Chemical structure of Methyl Phenyl(2-chloroethyl)phosphonate.

Table 1: Physicochemical Properties of Methyl Phenyl(2-chloroethyl)phosphonate

Property Value Significance in PU Foaming
Appearance Clear, colorless to pale yellow liquid Ease of handling and mixing with liquid polyols.
Viscosity (at 25°C) Low to moderate Affects the processability of the polyol blend; lower viscosity is preferred.
Phosphorus Content (%) High A primary indicator of its potential flame-retardant efficiency.
Chlorine Content (%) Moderate Contributes to gas-phase flame inhibition.
Boiling Point > 200°C Ensures thermal stability during the exothermic foaming reaction.

| Solubility | Soluble in polyols, alcohols, and common organic solvents | Crucial for achieving a homogenous mixture and preventing phase separation. |

Rationale for Use: A Multi-faceted Approach

The selection of this specific phosphonate is deliberate.

  • Phosphorus Moiety: During combustion, phosphorus compounds can decompose to form phosphoric and polyphosphoric acids. These acids act as catalysts for dehydration of the polyurethane, promoting the formation of a thermally stable, insulating char layer on the material's surface.[7][8] This is a condensed-phase mechanism.

  • Chlorine Moiety: The 2-chloroethyl group releases chlorine radicals (Cl•) into the gas phase at high temperatures. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby quenching the flame.[9] This is a gas-phase mechanism.

  • Structural Stability: The combination of a phenyl group directly bonded to the phosphorus atom and a stable methyl ester contributes to the molecule's thermal stability, preventing premature degradation during foam processing.

Proposed Mechanism of Flame Retardancy

The efficacy of Methyl Phenyl(2-chloroethyl)phosphonate stems from its ability to interrupt the fire triangle (heat, fuel, oxygen) through actions in both the condensed (solid) and gas phases.

G PU_Foam PU Foam + FR Decomposition Thermal Decomposition PU_Foam->Decomposition begins Heat Initial Heat Source (Ignition) Heat->PU_Foam Combustion Combustion Cycle (H•, OH• radicals) Combustion->PU_Foam provides feedback heat Volatiles Flammable Volatiles (Fuel) Decomposition->Volatiles releases Condensed Condensed Phase Action Decomposition->Condensed P-compounds activate Gas Gas Phase Action Decomposition->Gas Cl & P compounds release Volatiles->Combustion fuels Char Insulating Char Layer Condensed->Char promotes Quench Radical Quenching (PO•, Cl•) Gas->Quench forms radicals Char->PU_Foam insulates from heat Char->Volatiles traps fuel Quench->Combustion interrupts

Caption: Dual flame retardancy mechanism of the phosphonate in PU foam.

Experimental Protocol: Preparation of Flame-Retardant Rigid PU Foam

This protocol describes a general procedure for producing lab-scale rigid polyurethane foam samples. It is critical to perform all work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Formulation

Table 2: Generic Formulation for Rigid PU Foam

Component Function Parts by Weight (pbw)
Polyether Polyol (e.g., sucrose/glycerin-based, OH value 400-500 mg KOH/g) Polymer Backbone (A-Side) 100
Silicone Surfactant Cell Stabilizer 1.5 - 2.0
Amine Catalyst (e.g., DMCHA) Gelling Catalyst 1.0 - 2.0
Amine Catalyst (e.g., PMDETA) Blowing Catalyst 0.5 - 1.5
Water Chemical Blowing Agent 2.0 - 4.0
Methyl Phenyl(2-chloroethyl)phosphonate Flame Retardant 0 (Control), 5, 10, 15, 20

| Polymeric MDI (pMDI) | Isocyanate (B-Side) | To achieve NCO Index of 110 |

Causality Note: The NCO Index (Isocyanate Index) is the ratio of isocyanate groups to hydroxyl groups, multiplied by 100. An index of 110 is commonly used to ensure complete reaction and good foam properties. The amount of pMDI must be calculated for each formulation based on the total OH value of the polyol and water.

Preparation Workflow

G cluster_A Part A Preparation cluster_B Part B cluster_Foam Foaming Process A1 Weigh Polyol A2 Add Surfactant, Catalysts, Water, FR A1->A2 A3 Mix at 2000 RPM for 60s A2->A3 F1 Combine A + B A3->F1 B1 Calculate & Weigh pMDI B1->F1 F2 High-Speed Mix (3000 RPM, 10s) F1->F2 F3 Pour into Mold F2->F3 F4 Cure (24h at RT) F3->F4 F5 Cut Samples F4->F5

Caption: Workflow for the preparation of rigid polyurethane foam samples.

Step-by-Step Methodology
  • Part A Preparation: In a suitable container (e.g., a paper cup), accurately weigh the polyol.

  • Sequentially add the silicone surfactant, amine catalysts, water, and the desired amount of Methyl Phenyl(2-chloroethyl)phosphonate to the polyol.

  • Mix the components using a high-shear mixer at approximately 2000 RPM for 60 seconds until a homogenous "Part A" blend is achieved.

  • Part B Preparation: Calculate the required mass of pMDI to achieve an NCO index of 110. Weigh this amount into a separate container.

  • Foaming: Add Part B (pMDI) to Part A. Immediately mix with a high-shear mixer at >3000 RPM for 10 seconds.

  • Quickly pour the reacting mixture into a mold (e.g., a 20x20x20 cm cardboard box) and allow it to rise freely.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before cutting.

  • Sample Preparation: Cut the cured foam block into specimens of the required dimensions for each characterization test using a band saw.

Protocols for Evaluation and Validation

A comprehensive evaluation is necessary to quantify the flame retardant's performance and its trade-offs with essential physical properties.

Flammability Testing Workflow

G cluster_tests Flammability Characterization cluster_results Key Performance Indicators start Cured Foam Block loi Limiting Oxygen Index (LOI) ASTM D2863 start->loi ul94 Vertical Burn (UL-94) ASTM D3801 start->ul94 cone Cone Calorimetry ASTM E1354 start->cone loi_val O₂ Concentration (%) loi->loi_val ul94_class Classification (V-0, V-1, V-2, NR) ul94->ul94_class cone_data pHRR, THR, TTI cone->cone_data

Caption: Workflow for the evaluation of foam flammability.

  • Limiting Oxygen Index (LOI):

    • Standard: ASTM D2863 or ISO 4589.[10][11]

    • Principle: Measures the minimum percentage of oxygen in an O₂/N₂ mixture required to sustain candle-like combustion of a vertically oriented specimen.[12] A higher LOI value indicates better flame retardancy.

    • Protocol: Place a standard-sized foam specimen (e.g., 120mm x 10mm x 10mm) in the test chimney. Ignite the top of the specimen. Systematically adjust the oxygen concentration until the flame self-extinguishes within a specified time/burn length.

  • UL-94 Vertical Burn Test:

    • Standard: Based on UL-94, often adapted for foams.[13]

    • Principle: Classifies a material's self-extinguishing characteristics after exposure to a flame.

    • Protocol: A vertically held specimen (e.g., 125mm x 13mm x thickness) is ignited with a burner for 10 seconds. The time until the flame extinguishes (t1) is recorded. The flame is reapplied for another 10 seconds, and the second after-flame time (t2) and after-glow time (t3) are recorded. The classification (V-0, V-1, V-2, or No Rating) depends on these times and whether flaming drips ignite a cotton patch below.

  • Cone Calorimetry:

    • Standard: ASTM E1354 or ISO 5660.[14][15]

    • Principle: This is the most comprehensive bench-scale test, measuring heat release rate and other fire properties under a constant heat flux, simulating a real fire scenario.[16][17]

    • Protocol: A horizontal specimen (100mm x 100mm x 50mm) is exposed to a set radiant heat flux (e.g., 35 or 50 kW/m²). Key parameters measured include Time to Ignition (TTI), Peak Heat Release Rate (pHRR), and Total Heat Released (THR). Lower pHRR and THR values signify improved fire safety.[3][18]

Physical Property Testing
  • Apparent Density:

    • Standard: ASTM D1622 or ISO 845.[19]

    • Principle: Determines the mass per unit volume of the foam core.

    • Protocol: Cut a specimen with a regular geometry (e.g., a cube), measure its dimensions and mass, and calculate the density.

  • Compressive Strength:

    • Standard: ASTM D1621 or ISO 844.[19]

    • Principle: Measures the foam's resistance to a compressive force, which is critical for structural applications.

    • Protocol: Apply a compressive load to a foam specimen at a constant rate of deformation. The strength is typically reported at 10% deformation. The addition of liquid flame retardants can sometimes act as a plasticizer, potentially reducing compressive strength.[20][21]

Expected Results and Data Interpretation

The addition of Methyl Phenyl(2-chloroethyl)phosphonate is expected to significantly improve the fire resistance of the polyurethane foam. The following table presents hypothetical but realistic data to guide interpretation.

Table 3: Expected Performance vs. FR Loading Level

FR Loading (pbw) Apparent Density ( kg/m ³) Compressive Strength (kPa) LOI (%) UL-94 Rating pHRR (kW/m²) @ 35 kW/m²
0 (Control) ~35 ~200 ~19 No Rating ~250
5 ~36 ~190 ~22 V-2 ~200
10 ~37 ~180 ~25 V-1 / V-0 ~160
15 ~38 ~175 ~28 V-0 ~130

| 20 | ~39 | ~165 | >30 | V-0 | ~110 |

  • Interpretation:

    • A clear dose-dependent relationship should be observed, with increasing FR content leading to higher LOI values, better UL-94 classifications, and lower pHRR.

    • A slight increase in density is expected due to the addition of the non-volatile liquid FR.

    • A modest decrease in compressive strength may occur due to the plasticizing effect of the additive. This trade-off is a critical consideration for the end application.[20]

Conclusion

Methyl Phenyl(2-chloroethyl)phosphonate serves as an effective additive flame retardant for rigid polyurethane foams by acting through a dual mechanism in both the condensed and gas phases. By following the detailed protocols for formulation and testing outlined in this guide, researchers can systematically evaluate its performance, optimize loading levels, and understand the trade-offs with physical properties. This enables the development of safer polyurethane materials that meet the demanding fire safety standards required in modern applications.

References

  • Modeling full-scale fire test behaviour of polyurethane foams using cone calorimeter data. (n.d.). Google Scholar.
  • Fire Resistance of Plastics: Limiting Oxygen Index (LOI). (2025, July 16). SpecialChem.
  • Limiting oxygen index. (n.d.). Wikipedia.
  • Limiting Oxygen Index. (n.d.). IIT Roorkee.
  • Limiting Oxygen Index Testing & Analysis (LOI). (n.d.). ITA Labs UK.
  • What flame retardants are available for polyurethane? (n.d.). Presafer.
  • ASTM Standards for Flame Retardant Foam – What You Need to Know. (2025, October 18). General Plastics.
  • Influence of different phosphorus flame retardants on fire behaviour of rigid polyurethane foams blown with pentane. (n.d.). Google Scholar.
  • Prediction of the Limiting Oxygen Index Using Simple Flame Extinction Theory and Material Properties Obtained from Bench Scale Measurements. (n.d.). Google Scholar.
  • Fire Phenomena of Rigid Polyurethane Foams. (2018, October 19). PMC - NIH.
  • Indian Journal of Advances in Chemical Science Fire Behaviors of Polyurethane Foams. (n.d.). Google Scholar.
  • Combustion behaviour of polyurethane flexible foams under cone calorimetry test conditions. (n.d.). Lund University.
  • Flame-Retardant Flexible Polyurethane Foam. (2025, January 22). Sabtech Machine.
  • Use of cone calorimeter for evaluating fire performances of polyurethane foams. (2025, August 10). ResearchGate.
  • Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes. (n.d.). PMC - NIH.
  • Recent Advances in Flame-Retardant Flexible Polyurethane Foams. (2025, February 23). MDPI.
  • Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel. (n.d.). Frontiers.
  • Thermal and Flammability Analysis of Polyurethane Foams with Solid and Liquid Flame Retardants: Comparative Study. (n.d.). PMC - NIH.
  • Flame retardant polyurethanes based on novel phosphonamidate additives. (n.d.). Google Scholar.
  • UL 94 Test Standards for Flame Resistance. (n.d.). Innovative Polymers.
  • Flame retardant for use in rigid polyurethane foams. (n.d.). Google Patents.
  • Phosphorus-containing flame retardants for fire-safe foamed polymers. (n.d.). E3S Web of Conferences.
  • Polyurethane Foam with High-Efficiency Flame Retardant, Heat Insulation, and Sound Absorption Modified By Phosphorus-Containing Graphene Oxide. (2024, July 4). ACS Applied Polymer Materials.
  • Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants. (2021, December 28). Semantic Scholar.
  • Influence of Phosphorus Structures and Their Oxidation States on Flame-Retardant Properties of Polyhydroxyurethanes. (2023, January 6). MDPI.
  • Polyurethane Foam Fire Resistance: Flame Retardant Guide (2026). (2026, January 27). Sinomaterial.
  • UL94 Flammability Test Method Overview. (n.d.). Boedeker Plastics.
  • Assessment of a medium-scale polyurethane foam flammability test. (n.d.). GovInfo.
  • A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials. (2024, May 18). Semantic Scholar.
  • Synthesis and Characterization of Flame Retarded Rigid Polyurethane Foams with Different Types of Blowing Agents. (2023, November 17). Semantic Scholar.
  • The fire retardant mechanism of polyurethane. (n.d.). ResearchGate.
  • How to Compare and Select Flame Retardants for Rigid Polyurethane Foam. (n.d.). LinkedIn.
  • 2-Chloroethyl phosphonate compositions. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Organophosphorus Tech Support Center: Synthesis of Unsymmetrical Phosphonate Esters

Welcome to the Technical Support Center for Organophosphorus Synthesis. As drug development increasingly relies on phosphonate esters for nucleotide chemistry, transition-state analogues, and selective protein immobiliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As drug development increasingly relies on phosphonate esters for nucleotide chemistry, transition-state analogues, and selective protein immobilization, the demand for unsymmetrical (mixed) phosphonate esters has surged.

Unlike symmetrical diesters—which are readily synthesized via standard Arbuzov or Michaelis-Becker reactions—unsymmetrical phosphonates present significant thermodynamic and kinetic challenges. This guide is engineered by senior application scientists to help you troubleshoot failures, understand the causality behind reaction scrambling, and implement self-validating protocols for high-purity synthesis.

PART 1: Diagnostic FAQs (Understanding the Failure Modes)

Q1: Why do my attempts to synthesize mixed alkyl aryl phosphonates via metal alkoxide substitution always result in a statistical mixture? A1: This is a classic thermodynamic failure mode. When a diaryl phosphonate reacts with a metal alkoxide, the intermediate is susceptible to continuous nucleophilic attack. Because the energy difference between the mixed ester and the symmetrical esters is negligible, the reaction falls into a transesterification equilibrium. Without a distinct leaving-group hierarchy, the system scrambles, yielding varying amounts of dialkyl, diaryl, and the desired mixed phosphonate. To fix this, you must abandon equilibrium-driven substitutions and move to kinetically controlled stepwise activations [1].

Q2: I am using the traditional phosphonochloridate route. Why is my yield of the unsymmetrical ester so low, and why do I see a new peak ~8 ppm upfield in my ³¹P NMR? A2: You are likely observing the formation of a pyrophosphonate anhydride byproduct. Phosphonochloridates are highly electrophilic and extremely moisture-sensitive. If trace water is present in your solvent or amine base, the chloridate hydrolyzes back to the phosphonate monoester. This monoester immediately acts as a nucleophile, attacking unreacted chloridate to form the anhydride. The anhydride typically appears ~8 ppm lower than the corresponding monoester in ³¹P NMR [2]. Ensure strict anhydrous conditions and consider switching from harsh agents like PCl₅ to milder oxalyl chloride/DMF systems.

Q3: How can I avoid toxic and moisture-sensitive phosphorus chlorides entirely when making mixed alkyl aryl phosphonates? A3: We recommend transitioning to Copper-Catalyzed Arylation . This modern methodology bypasses the chloridate intermediate entirely by utilizing diaryliodonium salts as mild, moisture-stable arylating agents. The reaction oxidizes a Cu(I) catalyst to an electrophilic aryl-Cu(III) species, which undergoes ligand substitution with the phosphoryl group, followed by reductive elimination to cleanly yield the mixed ester with >99% selectivity [1].

PART 2: Mechanistic & Workflow Visualizations

To conceptualize the difference between thermodynamic failure and kinetic success, review the mechanistic pathways below.

Pathway cluster_0 Traditional Alkoxide Substitution (Prone to Scrambling) cluster_1 Selective Activation (Stepwise) A1 Diaryl Phosphonate A3 Transesterification Equilibrium A1->A3 A2 Metal Alkoxide A2->A3 A4 Statistical Mixture (Low Yield of Mixed Ester) A3->A4 B1 Phosphonate Monoester B2 Oxalyl Chloride / DMF B1->B2 B3 Phosphonochloridate Intermediate B2->B3 B4 Alcohol + Triethylamine B3->B4 B5 Unsymmetrical Phosphonate (High Purity) B4->B5

Mechanistic comparison: Scrambling vs. Selective Activation in phosphonate synthesis.

Workflow Step1 Dialkyl Phosphonate + Diaryliodonium Salt Step2 Add Cu(OTf)2 Catalyst & dtbpy Base Step1->Step2 Step3 Stir in DCM at Room Temp Step2->Step3 Step4 Aryl-Cu(III) Intermediate Formation Step3->Step4 Step5 Ligand Substitution & Reductive Elimination Step4->Step5 Step6 Mixed Alkyl Aryl Phosphonate Ester Step5->Step6

Experimental workflow for the Copper-catalyzed synthesis of mixed alkyl aryl phosphonates.

PART 3: Validated Methodologies & Troubleshooting Protocols

Protocol A: Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates [1]

Causality & Design: This protocol avoids toxic P-Cl reagents. The addition of a hindered, non-nucleophilic base (2,6-di-tert-butylpyridine, dtbpy) is critical; it neutralizes the triflic acid generated during the reaction without acting as a competing nucleophile, driving the conversion exclusively to the monoarylated product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the dialkyl phosphonate (1.0 eq) and the appropriate diphenyliodonium triflate (1.2 eq).

  • Catalyst & Base Addition: Add Cu(OTf)₂ (5 mol %) as the catalyst and 2,6-di-tert-butylpyridine (dtbpy) (1.2 eq) as the non-nucleophilic base.

  • Solvent: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Note: DCM provides superior conversion compared to dichloroethane.

  • Reaction: Stir at room temperature. For sterically hindered substrates, gentle heating to 70 °C may be required.

  • Validation Check: Monitor via ³¹P NMR. The reaction is complete when the starting dialkyl phosphonate signal disappears.

  • Workup: Quench with water, extract with DCM, and wash with brine. The dtbpy base can be recovered as a triflic salt from the aqueous layer, maximizing atom economy.

Protocol B: Stepwise Activation via Phosphonochloridate (Optimized) [2]

Causality & Design: When coupling a phosphonate monoester with a complex aliphatic alcohol or amine, chloridation is often necessary. Using oxalyl chloride with catalytic DMF at 0 °C provides milder chlorination than SOCl₂, preserving delicate functional groups and preventing thermal degradation of the chloridate.

Step-by-Step Methodology:

  • Activation: Dissolve the phosphonate monoester (1.0 eq) in anhydrous CH₂Cl₂ under argon and cool to 0 °C.

  • Chlorination: Add catalytic DMF (0.1 eq), followed by the dropwise addition of oxalyl chloride (2.0 eq). Stir at room temperature for 2 hours.

  • Validation Check: Pull an aliquot for ³¹P NMR. Confirm the shift is ~10 ppm higher than the monoester, indicating successful chloridate formation.

  • Purge: Critical Step: Remove the solvent and volatile byproducts in vacuo. Failing to remove unreacted oxalyl chloride will lead to side reactions with your target alcohol.

  • Coupling: Redissolve the oily chloridate in anhydrous CH₂Cl₂ (0 °C). Add the target alcohol (1.0–1.2 eq) and triethylamine (1.5–3.0 eq). Stir for 12–18 hours at room temperature.

  • Workup: Wash successively with H₂O, sat. aq KH₂PO₄ (to remove amine salts without hydrolyzing the newly formed ester), aq NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

PART 4: Quantitative Strategy Comparison

To assist in selecting the correct synthetic route for your specific target, consult the performance data below.

Synthesis StrategyTypical YieldSelectivityReaction TemperatureKey Reagents / CatalystsPrimary Drawback
Copper-Catalyzed Arylation [1]90–97%>99%RT to 70 °CCu(OTf)₂ (5 mol%), dtbpy, Diaryliodonium saltLimited primarily to aryl-alkyl mixed esters.
Phosphonochloridate Activation [2]40–80%Moderate0 °C to RTOxalyl Chloride, DMF, Et₃NHighly moisture sensitive; risk of pyrophosphonate anhydride byproducts.
Microwave-Assisted Arbuzov [3]75–85%HighMicrowave (Elevated)Alkyl halides, 2-aryloxy-1,3,2-dioxaphosphinanesRequires specialized microwave reactor and pre-synthesized cyclic precursors.

PART 5: References

  • Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates Source: ACS Publications (Organic Letters) URL:[Link]

  • 10.10.2 Compounds Containing Phospha-Peptide Linkages: Phosphonate Coupling To Give 60 Via the Mitsunobu Protocol; General Procedure Source: Science of Synthesis / Thieme-connect URL:[Link]

  • Synthesis of oligophosphonate aromatic systems using the Michaelis-Arbuzov reaction and microwave radiation Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Michaelis-Arbuzov Synthesis

Welcome to the Technical Support Center for the Michaelis-Arbuzov synthesis of phosphonates. This guide is designed for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Michaelis-Arbuzov synthesis of phosphonates. This guide is designed for researchers, synthetic chemists, and drug development professionals. The Michaelis-Arbuzov reaction—the transformation of a trivalent phosphite and an alkyl halide into a pentavalent phosphonate—is a cornerstone of organophosphorus chemistry[1]. However, the reaction is notorious for competing pathways, poor functional group tolerance with hindered halides, and sensitivity to reaction conditions.

This guide synthesizes field-proven methodologies, thermodynamic principles, and mechanistic causality to help you troubleshoot and optimize your phosphonate yields.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I isolating an enol phosphate instead of a β -keto phosphonate when using an α -halo ketone?

The Issue: You are observing the Perkow reaction , a major competing pathway when reacting trialkyl phosphites with α -halo ketones[1]. The Causality: The divergence between the Arbuzov and Perkow pathways depends on the initial site of nucleophilic attack. The classical Arbuzov reaction proceeds via an SN​2 attack on the α -carbon. However, computational studies reveal that the Perkow reaction initiates via a chelotropic addition of the phosphorus atom to the carbonyl C=O bond, forming an oxaphosphirane intermediate[2]. This oxaphosphirane then undergoes P–C bond cleavage and dealkylation to form the enol phosphate. The Perkow pathway is kinetically favored, particularly in polar solvents like THF or CH2​Cl2​ [2]. The Solution:

  • Increase the Temperature: The Michaelis-Arbuzov product is often thermodynamically favored. Running the reaction at higher temperatures (e.g., >120 °C) under solvent-free conditions provides the activation energy needed to overcome the kinetic preference for the Perkow product[2].

  • Change the Halogen: The leaving group drastically alters the reaction trajectory. Switch from α -chloro ketones to α -iodo ketones. Iodo-derivatives heavily favor the Arbuzov product due to the weaker C-I bond, making the SN​2 attack at the α -carbon much faster[1][2].

Q2: My reaction with a secondary or tertiary alkyl halide yields mostly alkenes. How do I fix this?

The Issue: Dehydrohalogenation (alkene formation) is outcompeting the desired phosphonate formation[1]. The Causality: The first step of the Arbuzov reaction is an SN​2 substitution. Secondary and tertiary alkyl halides are sterically hindered, raising the activation barrier for SN​2 attack. Trialkyl phosphites are moderately basic; thus, when SN​2 is hindered, the phosphite acts as a base, abstracting a β -proton and driving an E2 elimination to form an alkene[1]. The Solution: Abandon the thermal nucleophilic approach and switch to a Radical Arbuzov Reaction . By using a photoredox catalyst and specialized phosphonylation reagents (e.g., 9-fluorenyl o -phenylene phosphite), you can generate an alkyl radical that reacts with the phosphorus center at room temperature, completely bypassing the SN​2/E2 competition and accommodating bulky tertiary substrates[3].

Q3: I am detecting significant amounts of dialkyl phosphite (H-phosphonate) in my NMR spectra. Where did it come from?

The Issue: Hydrolysis of your starting trialkyl phosphite. The Causality: Trivalent phosphites are highly sensitive to moisture. Water acts as a nucleophile, attacking the phosphorus center and displacing an alcohol to form an unstable intermediate that tautomerizes into the pentavalent dialkyl phosphite (H-phosphonate). This side product is unreactive in the standard Arbuzov sequence. The Solution: Ensure rigorous anhydrous conditions. Distill your trialkyl phosphites over sodium or calcium hydride prior to use, dry your alkyl halides over molecular sieves, and run the reaction under an inert argon or nitrogen atmosphere.

Q4: My starting trialkyl phosphite is isomerizing into a phosphonate without the addition of my alkyl halide. Why?

The Issue: Thermal Arbuzov Rearrangement (self-isomerization)[1]. The Causality: Trialkyl phosphites can act as both nucleophile and electrophile. At elevated temperatures, trace impurities of alkyl halides, acidic protons, or even iodine can catalyze an intermolecular chain reaction where one phosphite molecule attacks the alkyl group of another. The Solution: Purify your phosphite immediately before use to remove trace electrophiles. If heating is required, do not pre-heat the phosphite alone; ensure the target alkyl halide is present in the mixture from the start.

Part 2: Mechanistic and Troubleshooting Workflows

ArbuzovVsPerkow Start Trialkyl Phosphite + α-Halo Ketone Node_Arbuzov SN2 Attack on α-Carbon Start->Node_Arbuzov High Temp, I/Br Halides (Thermodynamic) Node_Perkow Chelotropic Addition to Carbonyl C=O Start->Node_Perkow Polar Solvents, Cl Halides (Kinetic) Prod_Arbuzov β-Keto Phosphonate (Arbuzov Product) Node_Arbuzov->Prod_Arbuzov Prod_Perkow Enol Phosphate (Perkow Product) Node_Perkow->Prod_Perkow

Figure 1: Mechanistic divergence of Arbuzov and Perkow pathways with α-halo ketones.

TroubleshootingFlow Issue Low Yield / Side Products Check1 Is the substrate an α-halo ketone? Issue->Check1 Check2 Is the halide secondary/tertiary? Check1->Check2 No Sol1 Increase Temp / Switch to Iodide (Minimize Perkow) Check1->Sol1 Yes Sol2 Use Photoredox Radical Arbuzov (Avoid E2 Elimination) Check2->Sol2 Yes Sol3 Ensure strictly anhydrous conditions (Prevent Hydrolysis) Check2->Sol3 No, primary halide

Figure 2: Troubleshooting logic for optimizing Michaelis-Arbuzov reactions.

Part 3: Quantitative Data Summary

The following table summarizes the impact of substrate choices and reaction conditions on the product distribution between the Arbuzov and Perkow pathways, as well as general halide reactivity[2][4].

ParameterCondition / SubstratePrimary OutcomeSecondary Consequence
Halide Reactivity R-I > R-Br > R-ClFaster SN​2 initiationLower temperatures required; fewer side reactions.
Halogen Type (with α -ketones) α -Chloroacetone~100% Perkow ProductKinetically favored oxaphosphirane formation.
Halogen Type (with α -ketones) α -Bromoacetone~80% Arbuzov / 20% PerkowIncreased SN​2 character shifts pathway.
Halogen Type (with α -ketones) α -Iodoacetone~90% Arbuzov / 10% PerkowWeak C-I bond heavily favors direct SN​2 attack.
Solvent Polarity Polar (THF, CH2​Cl2​ )Favors Perkow PathwayStabilizes zwitterionic/polar transition states.
Solvent Polarity Non-polar / NeatFavors Arbuzov PathwayPromotes thermodynamic control at high temps.
Alkyl Substitution Secondary / Tertiary HalidesE2 Elimination (Alkenes)Steric hindrance blocks SN​2 ; phosphite acts as base.

Part 4: Experimental Protocols

Protocol A: Classical Solvent-Free Michaelis-Arbuzov Synthesis

Use this protocol for primary alkyl halides to avoid solvent-induced kinetic trapping and maximize thermodynamic conversion[5].

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Add 1.0 equivalent of the primary alkyl halide (e.g., benzyl bromide) to the flask. Slowly add 1.2 to 1.5 equivalents of freshly distilled triethyl phosphite.

  • Heating: Submerge the flask in a pre-heated oil bath at 130–150 °C. The reaction is typically exothermic; monitor carefully to prevent uncontrolled boiling.

  • Monitoring: The byproduct, ethyl bromide (bp ~38 °C), will evolve and reflux. The reaction acts as a self-validating system: the cessation of ethyl bromide reflux indicates the consumption of the starting materials. Confirm completion via 31P NMR (disappearance of the phosphite peak around ~140 ppm and appearance of the phosphonate peak around ~20-30 ppm).

  • Purification: Cool the mixture to room temperature. Remove excess triethyl phosphite and residual alkyl halide via vacuum distillation (Kugelrohr) to yield the pure dialkyl phosphonate.

Protocol B: Photoredox Radical Arbuzov for Secondary/Tertiary Halides

Use this protocol when traditional thermal methods fail due to E2 elimination side reactions[3].

  • Preparation: In a dry Schlenk tube under argon, combine the secondary/tertiary alkyl iodide (1.0 equiv) and 9-fluorenyl o -phenylene phosphite (1.5 equiv).

  • Catalyst Addition: Add a photocatalyst (e.g., fac

    [Ir(ppy)3​] , 1-2 mol%) and a mild base (e.g., N,N -diisopropylethylamine, 2.0 equiv).
  • Solvent: Dissolve the mixture in anhydrous acetonitrile (0.1 M concentration).

  • Irradiation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 12–24 hours. Monitor by TLC or LC-MS.

  • Workup (Transesterification): Once the starting material is consumed, add excess methanol or ethanol (depending on the desired ester) to the mixture and stir for an additional 2 hours to transesterify the intermediate into the final dimethyl or diethyl alkylphosphonate[3].

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography.

References

  • Michaelis–Arbuzov reaction - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths The Journal of Physical Chemistry A - ACS Publications[Link]

  • Radical Arbuzov Reaction CCS Chemistry - Chinese Chemical Society[Link]

  • Solvent-Free Michaelis–Arbuzov Rearrangement under Flow Conditions ACS Publications[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of chloroethylphosphonates

Welcome to the Technical Support Center for the synthesis of chloroethylphosphonates. This guide is specifically engineered for researchers and drug development professionals scaling the production of 2-chloroethylphosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of chloroethylphosphonates. This guide is specifically engineered for researchers and drug development professionals scaling the production of 2-chloroethylphosphonic acid (Ethephon) and its primary precursor, bis(2-chloroethyl) 2-chloroethylphosphonate.

Here, we bypass basic overviews and directly address the mechanistic causality, thermodynamic bottlenecks, and self-validating protocols required to optimize this three-stage organophosphorus workflow.

Process Visualization: Synthetic Workflow

Pathway Step1 PCl3 + Ethylene Oxide (Esterification) Step2 Tris(2-chloroethyl) phosphite (Intermediate) Step1->Step2 15-20 °C Cooling Required Step3 Bis(2-chloroethyl) 2-chloroethylphosphonate Step2->Step3 Arbuzov Rearrangement 150-214 °C Step4 2-Chloroethylphosphonic acid (Ethephon) Step3->Step4 Acid Hydrolysis Reflux

Workflow for the synthesis of 2-chloroethylphosphonic acid via Arbuzov rearrangement.

Section 1: Standardized Experimental Protocols

To ensure reproducibility and high yield, every protocol must act as a self-validating system where the physical behavior of the reaction confirms its success.

Protocol A: Synthesis of Tris(2-chloroethyl) phosphite (Stage 1)

Mechanistic Goal: Prevent exothermic runaway during the nucleophilic attack of phosphorus trichloride on ethylene oxide.

  • Preparation: Charge a jacketed, cooled reactor with 6.0 mol of phosphorus trichloride (PCl₃) and a catalytic amount of 2-chloroethanol (approx. 1% by weight)[1].

  • Temperature Control: Initiate active cooling to drop the internal temperature to 15 °C.

  • Subsurface Addition: Slowly inject 18.5 mol of ethylene oxide subsurface into the stirred solution over 2.75 hours[1].

  • Validation: Maintain the temperature strictly between 15–20 °C. A temperature spike indicates a loss of kinetic control. The resulting mixture will contain ~90% tris(2-chloroethyl) phosphite, ready for immediate rearrangement[1].

Protocol B: Solvent-Assisted Michaelis-Arbuzov Rearrangement (Stage 2)

Mechanistic Goal: Utilize an aliphatic solvent as a thermal heat sink to drive the autogenous isomerization without degrading the product.

  • Solvent Mixing: In a 3-neck flask, mix tris(2-chloroethyl) phosphite with an equal weight (1:1 ratio) of an aliphatic solvent such as N-dodecane or Soltrol 170®[2].

  • Thermal Activation: Slowly heat the mixture. The autogenous rearrangement initiates between 150–180 °C[2].

  • Reflux & Isomerization: Continue heating to achieve a steady reflux between 199.5–214 °C. Hold for 1.5 to 2 hours. The refluxing solvent removes the intense heat of reaction, preventing thermal degradation[2].

  • Phase Separation (Validation): Cool the reactor. At the "kick out" temperature (approx. 192–196 °C), the polar phosphonate product will naturally phase-separate from the non-polar solvent[2]. Separate the bottom product layer via a separatory funnel.

Protocol C: High-Efficiency Silylation-Hydrolysis (Stage 3)

Mechanistic Goal: Overcome the mass-transfer limitations of traditional aqueous HCl hydrolysis.

  • Silylation: Dissolve the bis(2-chloroethyl) 2-chloroethylphosphonate in acetonitrile. Add 1.5 equivalents of bromotrimethylsilane dropwise and heat to 50 °C under nitrogen[3].

  • Intermediate Formation: This generates a di(trimethylsilyl)-2-chloroethylphosphonate intermediate, effectively bypassing the stubborn ester bonds.

  • Mild Hydrolysis: Add 1.5 equivalents of water or methanol at 20 °C for 1 hour[3].

  • Isolation: Concentrate under reduced pressure and filter the precipitated 2-chloroethylphosphonic acid. Wash with dichloromethane (CH₂Cl₂) to achieve high purity[3].

Section 2: Quantitative Optimization Parameters

The following table summarizes the critical thermodynamic and yield parameters required to optimize the synthesis workflow.

Reaction StageReactantsTarget TempSolvent / CatalystExpected YieldPrimary Failure Mode
1. Esterification PCl₃ + Ethylene Oxide15–20 °CNone (Neat)~90%Exothermic runaway / Vapor expansion
2. Arbuzov Rearrangement (Traditional) Tris(2-chloroethyl) phosphite155–175 °CNone (Neat)~55%Thermal degradation / Charring
2. Arbuzov Rearrangement (Optimized) Tris(2-chloroethyl) phosphite199–214 °CN-dodecane / Soltrol 17072–96%Solvent cross-contamination
3. Hydrolysis (Traditional) Bis(2-chloroethyl) phosphonateReflux37% HCl (Aqueous)VariableIncomplete cleavage of ester bonds
3. Hydrolysis (Optimized) Bis(2-chloroethyl) phosphonate50 °C → 20 °CBromotrimethylsilane>90%Moisture contamination during silylation

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my esterification reaction (Stage 1) experiencing thermal runaway, and how can I prevent it? A: The nucleophilic ring-opening of ethylene oxide by PCl₃ is highly exothermic. If the internal temperature exceeds 20 °C, the reaction rate accelerates exponentially, leading to rapid vapor expansion and side reactions[1]. Causality & Fix: The root cause is poor heat dissipation. You must transition from surface addition to subsurface addition of ethylene oxide. Subsurface injection maximizes the surface area for the gas-liquid interface, allowing your jacket cooling system to absorb the heat of reaction instantly[1].

Q2: My Michaelis-Arbuzov rearrangement yield is stuck below 60%. How can I push the conversion higher? A: If you are running the rearrangement batch-wise without a solvent (neat), the yield will typically stall around 55%[3]. This is because the autogenous rearrangement is highly exothermic; without a heat sink, localized hot spots cause the phosphite to degrade before it can isomerize. Causality & Fix: Introduce an aliphatic solvent like N-dodecane or Soltrol 170 at a 1:1 weight ratio. The solvent acts as a refluxing heat sink, capping the maximum temperature at its boiling point (approx. 214 °C) and distributing the thermal load evenly. This controlled exotherm prevents degradation and increases conversion yields to over 72%[2].

Q3: The final Ethephon product is contaminated with unreacted esters. What is the mechanism of this failure, and how is it resolved? A: Traditional acid hydrolysis using 37% HCl is prone to failure because the reaction mixture is biphasic. The poor mass transfer between the aqueous acid and the organic phosphonate prevents the complete cleavage of the bis(2-chloroethyl) groups[3]. Causality & Fix: Abandon aqueous HCl and utilize a silylation-hydrolysis route. By reacting the intermediate with bromotrimethylsilane at 50 °C, you convert the stubborn ester into a highly reactive di(trimethylsilyl) intermediate. Because silyl esters are exceptionally sensitive to moisture, subsequent hydrolysis requires only mild water or methanol at 20 °C to yield pure 2-chloroethylphosphonic acid[3].

Q4: How do I efficiently separate the product from the solvent after an optimized Arbuzov rearrangement? A: The thermodynamics of the aliphatic solvent system provide a self-validating separation mechanism. While the starting phosphite is highly soluble in aliphatic solvents upon heating, the resulting bis(2-chloroethyl) 2-chloroethylphosphonate is highly polar. As the reactor cools to the "kick out" temperature (192–196 °C), the solvent loses its carrying capacity for the polar product[2]. Simply allow the mixture to cool to room temperature; it will spontaneously stratify into two distinct phases, allowing for easy liquid-liquid separation.

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Optimization

Technical Support Center: Overcoming Low Yields in Unsymmetrical Phosphonate Synthesis

Introduction The synthesis of unsymmetrical phosphonates is a cornerstone of modern medicinal chemistry and materials science. These organophosphorus compounds are integral to the development of antiviral and anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of unsymmetrical phosphonates is a cornerstone of modern medicinal chemistry and materials science. These organophosphorus compounds are integral to the development of antiviral and anticancer pronucleotides, as well as advanced materials with tailored electronic and optical properties. However, achieving high yields in their synthesis can be a significant challenge, often plagued by side reactions and purification difficulties. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to diagnose and overcome common issues encountered during the synthesis of unsymmetrical phosphonates.

This technical support center is structured to provide in-depth, actionable advice. We will delve into the mechanistic underpinnings of common synthetic routes, offering not just "what to do," but "why you're doing it."

Frequently Asked Questions (FAQs)

Q1: My Michaelis-Arbuzov reaction is giving a low yield of the desired unsymmetrical phosphonate. What are the likely causes?

The Michaelis-Arbuzov reaction is a classic method for forming C-P bonds, but its application to unsymmetrical phosphonates can be tricky.[1][2] Low yields often stem from several factors:

  • Side Reactions: The Perkow reaction is a significant competing pathway, especially when using α-halo ketones, which leads to the formation of vinyl phosphates instead of the desired β-ketophosphonates.[3]

  • Reactivity of the Alkyl Halide: The success of the Michaelis-Arbuzov reaction is highly dependent on the reactivity of the alkyl halide. The general order of reactivity is R'I > R'Br > R'Cl.[1] Primary and benzyl halides typically give good yields, while secondary halides are less reactive and can lead to elimination byproducts. Tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[1]

  • Steric Hindrance: Bulky substituents on either the phosphite or the alkyl halide can significantly slow down the SN2 reaction, leading to incomplete conversion.[1]

  • Reaction Temperature: While the classical Michaelis-Arbuzov reaction often requires high temperatures (120-160°C), this can also promote side reactions and decomposition.[1][4]

Q2: I'm attempting a Hirao cross-coupling to synthesize an aryl phosphonate, but the reaction is sluggish and the yield is poor. How can I optimize it?

The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, is a powerful tool for creating C(sp²)-P bonds.[5][6] However, challenges can arise:

  • Catalyst System: The original Hirao protocol often required high catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄), which is not economical for large-scale synthesis.[7] Modern catalyst systems, such as Pd(OAc)₂ with a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can significantly improve efficiency and allow for lower catalyst loadings (e.g., 1 mol%).[7][8]

  • Substrate Reactivity: While the Hirao reaction has a broader scope than the Michaelis-Arbuzov for aryl compounds, the reactivity of the aryl halide is still a factor. Aryl iodides and bromides are generally more reactive than chlorides.[5]

  • Base and Solvent: The choice of base and solvent is critical. Triethylamine is a common base, and reactions are often run neat or in a high-boiling solvent.[7] However, a careful screening of conditions is often necessary for a specific substrate.

Q3: I'm trying to synthesize an unsymmetrical H-phosphonate, but I'm getting a mixture of symmetrical and unsymmetrical products. How can I improve selectivity?

The synthesis of unsymmetrical H-phosphonates is often a key step in the preparation of pronucleotides.[9] Achieving high selectivity can be challenging due to competing reactions.

  • Order of Addition: In methods involving the sequential addition of two different alcohols to a phosphorus source (like PCl₃), the order of addition can be critical. For instance, in the synthesis of unsymmetrical diaryl nucleoside phosphates, it's often beneficial to use the less acidic phenol first, followed by the more acidic phenol in the oxidative coupling step.[9][10]

  • Protecting Groups: The use of temporary protecting groups on one of the alcohol functionalities can be an effective strategy to ensure selective reaction at the desired position.

  • Flow Chemistry: Recent advances have shown that microflow reactors can be used for the rapid and mild synthesis of unsymmetrical H-phosphonates by the sequential and direct substitution of chlorine atoms in PCl₃ with different alkoxy groups.[11] This technique offers precise control over reaction time and temperature, minimizing the formation of symmetrical byproducts.[11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during unsymmetrical phosphonate synthesis.

Problem 1: Low or No Product Yield

A low yield is a frequent challenge. Use the following decision tree to pinpoint the potential cause and find a solution.

LowYieldTroubleshooting Start Low or No Product Yield CheckReagents Are reagents and solvents pure and anhydrous? Start->CheckReagents ImineFormation Is imine formation the slow step? (for Kabachnik-Fields) CheckReagents->ImineFormation Yes Solution1 Purify/dry reagents. Use freshly distilled starting materials. CheckReagents->Solution1 No PhosphiteAddition Is phosphite addition the rate-limiting step? ImineFormation->PhosphiteAddition No Solution2 Add a dehydrating agent (e.g., 4Å MS). Use a catalyst to promote imine formation. ImineFormation->Solution2 Yes CatalystDeactivation Is the catalyst being deactivated? PhosphiteAddition->CatalystDeactivation No Solution3 Increase temperature. Use a more active catalyst system. PhosphiteAddition->Solution3 Yes Solution4 Ensure anhydrous conditions. Optimize catalyst loading. CatalystDeactivation->Solution4 Yes

Caption: Decision tree for troubleshooting low yields.

Problem 2: Formation of Side Products

The presence of significant side products can drastically reduce the yield and complicate purification.

Side Product: Symmetrical Phosphonates
  • Cause: In stepwise syntheses, incomplete reaction in the first step or transesterification can lead to the formation of symmetrical products.

  • Solution:

    • Optimize Stoichiometry: Carefully control the stoichiometry of the reactants.

    • Reaction Time and Temperature: Monitor the reaction closely and optimize the reaction time and temperature to favor the desired unsymmetrical product.

    • Purification of Intermediates: If possible, purify the monosubstituted intermediate before proceeding to the second step.

Side Product: Perkow Reaction Products (Vinyl Phosphates)
  • Cause: This is a common side reaction in the Michaelis-Arbuzov synthesis when using α-halo ketones.[3]

  • Solution:

    • Choice of Halide: α-Iodoketones are less prone to the Perkow reaction than their chloro- or bromo-analogs.[3]

    • Alternative Synthetic Routes: Consider alternative methods for synthesizing β-ketophosphonates that avoid the direct reaction of a phosphite with an α-halo ketone.

Problem 3: Difficulty with Product Purification

Unsymmetrical phosphonates can sometimes be challenging to purify, especially if they are oils or have similar polarity to starting materials or byproducts.

  • Issue: Oily product that is difficult to crystallize.

    • Solution: Flash column chromatography on silica gel is a standard and effective method for purifying phosphonates.[8][12][13] A careful selection of the eluent system is crucial.

  • Issue: Co-elution of product with starting materials or byproducts.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems and gradients. Consider using a different stationary phase if silica gel is not providing adequate separation.

      • Chemical Modification: If the product has a reactive handle (e.g., a free hydroxyl or amine), consider a temporary protection/deprotection strategy to alter its polarity for easier separation.

Experimental Protocols

General Protocol for an Improved Hirao Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), dialkyl phosphite (1.2 mmol), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (1.3 mmol) in a dry, degassed solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) (4 mL).[8]

  • Catalyst Addition: To this mixture, add the palladium catalyst, for example, a pre-catalyst like palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) and a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1-2 mol%).[8]

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., reflux in CH₃CN or 110 °C in DMF) for the required time (typically 12-24 hours).[8] Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).[8] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Hirao_Workflow A Combine Aryl Halide, Phosphite, and Base B Add Pd Catalyst and Ligand A->B C Heat Reaction Mixture B->C D Monitor Progress (TLC, ³¹P NMR) C->D E Work-up and Extraction D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterize Product F->G

Caption: General workflow for the Hirao cross-coupling reaction.

Data Presentation

Table 1: Comparison of Michaelis-Arbuzov and Hirao Reactions for Phosphonate Synthesis
FeatureMichaelis-Arbuzov ReactionHirao Reaction
C-P Bond Formed C(sp³)-PC(sp²)-P
Typical Substrates Alkyl halides (primary, benzyl)Aryl/vinyl halides, triflates
Catalyst Often none (can be Lewis acid catalyzed)Palladium or Nickel complex
Reaction Conditions High temperature (often neat)Milder, requires base and solvent
Key Side Reactions Perkow reaction, eliminationDehalogenation, catalyst deactivation
Functional Group Tol. ModerateHigh

References

  • Rather, S. A., et al. (2021). Sulfonyl-Promoted Michaelis-Arbuzov-Type Reaction: An Approach to S/Se-P Bonds. The Journal of Organic Chemistry, 86(19), 13644–13663. [Link]

  • Frontiers. (n.d.). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Retrieved from [Link]

  • Owsianik, K., et al. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. [Link]

  • chemeurope.com. (n.d.). Michaelis-Arbuzov reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Xie, D., et al. (2023). Recent Advances in the Asymmetric Catalytic Synthesis of Phosphonates with an α-Chiral Center. Synthesis, 55(19), 3057-3072. [Link]

  • MDPI. (n.d.). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Retrieved from [Link]

  • BenchChem. (2025).
  • Montchamp, J.-L., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Angewandte Chemie International Edition, 47(44), 8521-8524. [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). Methods for the synthesis of phosphonate esters.
  • PMC. (n.d.). Asymmetrically Substituted s‐Triazine Phosphonates by One‐Step Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Microflow Synthesis of Unsymmetrical H-Phosphonates via Sequential and Direct Substitution of Chlorine Atoms in Phosphorus Trichloride with Alkoxy Groups. Retrieved from [Link]

  • PMC. (n.d.). A method for the synthesis of unsymmetric bisphosphoric analogs of α-amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Hirao coupling. Retrieved from [Link]

  • BenchChem. (2025).
  • ACS Publications. (n.d.). Enantioselective Synthesis of Chiral Phosphonates via Rh/f-spiroPhos Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Unsaturated Phosphonates. Retrieved from [Link]

  • Frontiers. (n.d.). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Retrieved from [Link]

  • Google Patents. (n.d.). Process of purifying phosphoramidites.
  • ACS Publications. (n.d.). Asymmetric Synthesis of β-Hydroxyphosphonates via a Chemoenzymatic Cascade. Retrieved from [Link]

  • BenchChem. (2025). Comparative study of Michaelis-Arbuzov vs. Hirao reaction. BenchChem.
  • Bentham Science. (n.d.). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Retrieved from [Link]

  • ACS Publications. (n.d.). Lost in Condensation: Poly-, Cyclo-, and Ultraphosphates. Retrieved from [Link]

  • ResearchGate. (n.d.). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Retrieved from [Link]

Sources

Troubleshooting

Preventing hydrolysis of phosphonate esters during workup

Topic: Preventing Hydrolysis of Phosphonate Esters During Workup Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield losses, mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Hydrolysis of Phosphonate Esters During Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield losses, missing products, or intractable mixtures following the synthesis of phosphonate esters. Whether you are synthesizing nucleotide prodrugs (ProTides), preparing Horner-Wadsworth-Emmons (HWE) reagents, or developing transition-state analogs, the structural integrity of the phosphonate ester during downstream processing is critical.

This guide provides a causality-driven troubleshooting framework to help you understand why phosphonate esters degrade during workup and how to implement self-validating protocols to prevent it.

Section 1: The Causality of Phosphonate Cleavage (FAQs)

Q1: Why do my phosphonate esters hydrolyze during standard aqueous workups? Phosphonate esters ( R−P(=O)(OR′)2​ ) are generally more stable than their phosphate counterparts, but they remain highly susceptible to hydrolysis under both acidic and basic extremes[1].

  • Under basic conditions (pH > 9): Hydroxide ions act as hard nucleophiles, directly attacking the electrophilic phosphorus center. This leads to the cleavage of the P-O bond and the expulsion of an alkoxide leaving group, generating a phosphonic acid monoester[2].

  • Under acidic conditions (pH < 3): The phosphoryl oxygen ( P=O ) becomes protonated, significantly increasing the electrophilicity of the phosphorus atom and the adjacent alkyl carbons. Water or counter-anions (like chloride) can then execute an SN​2 attack on the alkyl group (C-O cleavage), stripping the ester away[3].

Q2: Are all phosphonate esters equally sensitive? No. The susceptibility to hydrolysis is dictated by the steric and electronic profile of the esterifying group ( R′ ). Dimethyl phosphonates are notoriously unstable because the unhindered methyl carbon is a prime target for SN​2 dealkylation by ambient nucleophiles (even mild bases or halide ions). Conversely, diisopropyl phosphonates are highly resistant to both acidic and basic hydrolysis due to the steric shielding provided by the bulky isopropyl groups, which physically block nucleophilic trajectories[4].

Section 2: Quantitative Stability Matrix

To design a rational workup, you must align your extraction conditions with the intrinsic stability of your specific phosphonate ester. The table below summarizes the relative stability profiles of common dialkyl/diaryl phosphonates.

Phosphonate Ester TypeAlkyl/Aryl GroupStability at pH < 3Stability at pH > 9Primary Hydrolysis Mechanism
Dimethyl Methyl ( −CH3​ )Very LowVery Low SN​2 attack on the methyl carbon
Diethyl Ethyl ( −CH2​CH3​ )ModerateLowMixed C-O and P-O cleavage
Diisopropyl Isopropyl ( −CH(CH3​)2​ )HighHighSteric hindrance blocks nucleophiles
Diphenyl Phenyl ( −C6​H5​ )ModerateVery LowP-O cleavage (phenoxide is an excellent leaving group)
Section 3: Mechanistic and Workflow Visualizations

Understanding the mechanistic pathways of degradation is essential for selecting the correct workup strategy.

HydrolysisMechanism Ester Dialkyl Phosphonate R-P(=O)(OR')2 Acid Acidic Workup (pH < 3) Protonation of P=O Ester->Acid Base Basic Workup (pH > 9) Hydroxide Attack Ester->Base PathA SN2 attack by H2O/Halides on Alkyl Group (C-O cleavage) Acid->PathA PathB Direct attack on Phosphorus (P-O cleavage) Base->PathB Product Phosphonic Acid Monoester R-P(=O)(OH)(OR') PathA->Product PathB->Product

Mechanistic pathways of acid- and base-catalyzed phosphonate ester hydrolysis.

WorkupDecision Start Crude Reaction Mixture Containing Phosphonate Ester Check Is the ester sterically hindered? (e.g., Diisopropyl vs. Dimethyl) Start->Check Hindered Hindered (Diisopropyl/Diethyl) Moderate to High Stability Check->Hindered Yes Unhindered Unhindered (Dimethyl/Diphenyl) Highly Sensitive Check->Unhindered No Aqueous Protocol A: Buffered Aqueous Workup (pH 7.0 Phosphate Buffer) Hindered->Aqueous NonAqueous Protocol B: Non-Aqueous Workup (Ion-Exchange Resin / Celite) Unhindered->NonAqueous Evap Low-Temp Evaporation (<30°C) Crucial for preventing thermal cleavage Aqueous->Evap NonAqueous->Evap

Decision tree for selecting the optimal workup strategy for phosphonate esters.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not only describe the steps but also include built-in validation mechanisms to confirm success before proceeding to the next synthetic stage.

Protocol A: Buffered Aqueous Workup (For Diethyl/Diisopropyl Esters)

Causality: Standard quenching with NaHCO3​ or NH4​Cl can create localized pH spikes (pH 8.5 and pH 4.5, respectively) that catalyze the hydrolysis of moderately sensitive phosphonates during prolonged phase separations. Using a strictly neutral pH 7.0 phosphate buffer eliminates this risk.

Step-by-Step Methodology:

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add an equal volume of pre-chilled 0.5 M Sodium Phosphate Buffer (pH 7.0).

  • Extraction: Extract the aqueous layer with a low-boiling organic solvent (e.g., Dichloromethane or Ethyl Acetate). Do not leave the biphasic mixture sitting for more than 15 minutes.

  • Wash: Wash the combined organic layers once with cold brine to remove residual water and buffer salts.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . (Avoid MgSO4​ if your molecule has chelating properties, as it can trap the product).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical Parameter: Keep the water bath temperature strictly below 30 °C. Thermal stress in the presence of trace moisture is a primary driver of P-O cleavage.

  • Self-Validation Step: Dissolve a 5μL aliquot of the crude residue in CDCl3​ and run a rapid 31P NMR.

    • Success criterion: A single sharp peak corresponding to the intact diester.

    • Failure criterion: The appearance of an upfield shifted peak (typically Δδ -2 to -5 ppm relative to the parent) indicates monoester formation.

Protocol B: Non-Aqueous Resin Quench (For Dimethyl/Diphenyl Esters)

Causality: Dimethyl phosphonates are so sensitive to nucleophilic attack that even neutral water at room temperature can induce partial dealkylation over time. Removing the aqueous phase entirely bypasses the hydrolytic transition state.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., Toluene or MTBE) to precipitate highly polar inorganic byproducts.

  • Resin Quench: Instead of adding water to neutralize bases/acids, add a solid-supported quenching agent.

    • For basic reactions: Add Amberlyst-15 (mildly acidic ion-exchange resin).

    • For acidic reactions: Add basic Alumina or solid NaHCO3​ powder.

  • Agitation: Stir the suspension gently at room temperature for 30 minutes to allow the solid-phase reagent to neutralize the reaction.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin and precipitated salts. Wash the pad thoroughly with the reaction solvent.

  • Concentration: Evaporate the solvent under high vacuum at room temperature.

  • Self-Validation Step: Perform TLC analysis using a highly polar eluent (e.g., 10% Methanol in DCM). Stain with Potassium Permanganate ( KMnO4​ ).

    • Success criterion: The product spot migrates cleanly with the solvent front ( Rf​ ~ 0.4 - 0.6).

    • Failure criterion: Heavy baseline streaking ( Rf​ = 0.0) strongly indicates the formation of highly polar, water-soluble phosphonic acids.

References
  • Diethyl [hydroxy(phenyl)methyl]phosphonate|CA 1663-55-4. Benchchem.
  • Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of Organic Chemistry - ACS Publications.
  • Environmental Fate of Organophosphorus Compounds Related to Chemical Weapons. OSTI.gov.
  • A New Horner−Wadsworth−Emmons Type Coupling Reaction between Nonstabilized β-Hydroxy Phosphonates and Aldehydes or Ketones. Journal of the American Chemical Society.

Sources

Optimization

Troubleshooting peak splitting in 31P NMR of phosphonates

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals puzzled by unexpected peak splitting in their 31P NMR spectra of phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals puzzled by unexpected peak splitting in their 31P NMR spectra of phosphonates. Unlike 1H NMR, where splitting is almost always a straightforward diagnostic of neighboring protons, 31P NMR is highly sensitive to a broader range of stereochemical, environmental, and instrumental factors.

This guide is designed to help you systematically diagnose and resolve these issues, ensuring your structural assignments are scientifically rigorous and self-validating.

Diagnostic Workflow

G Start Observe 31P NMR Peak Splitting Q1 Is the spectrum 1H-decoupled? Start->Q1 Decouple Apply 1H broadband decoupling (e.g., WALTZ-16) Q1->Decouple No Q2 Does the splitting persist? Q1->Q2 Yes Decouple->Q2 Q2->Start Resolved Q3 Are there other NMR-active nuclei? (19F, 13C) Q2->Q3 Yes JCoupling Heteronuclear J-Coupling (e.g., 2J_PF or 1J_PC) Q3->JCoupling Yes Q4 Does the molecule have chiral centers? Q3->Q4 No Diastereotopic Diastereotopic Phosphorus (Chemically non-equivalent) Q4->Diastereotopic Yes Q5 Is it a phosphonic acid subject to pH/metals? Q4->Q5 No Exchange Chemical Exchange / Metal Complexation Q5->Exchange Yes Instrument Instrumental Artifact (Check shimming/phase) Q5->Instrument No

Diagnostic workflow for identifying the root cause of 31P NMR peak splitting in phosphonates.

Section 1: Troubleshooting FAQs

Q1: I ran a standard 31P NMR on my newly synthesized phosphonate, and the main peak is a doublet. Is my sample impure? A: Not necessarily. The most common cause of "unexpected" splitting is heteronuclear spin-spin coupling (J-coupling) to adjacent protons. Phosphonates possess a direct P–C bond, and the protons on the alpha-carbon typically exhibit a strong 2JPH​ coupling (around 15–25 Hz). If your spectrum is not proton-decoupled (denoted as 31P{1H} ), you will observe splitting.

  • Causality & Validation: The magnetic moment of the adjacent protons perturbs the local magnetic field of the phosphorus nucleus. To validate this, acquire a 31P{1H} broadband-decoupled spectrum. If the doublet collapses into a sharp singlet, the splitting was definitively caused by proton coupling.

Q2: My spectrum is 1H -decoupled, but I still see a doublet (or multiplet). What is happening? A: If proton decoupling is active, the splitting is likely caused by coupling to other NMR-active nuclei in the molecule, most commonly Fluorine ( 19F ) or Carbon-13 ( 13C ).

  • Fluorine: 19F has a 100% natural abundance and a spin of 1/2. If your phosphonate contains a CF3​ or CHF2​ group near the phosphorus, you will see massive 2JPF​ or 3JPF​ coupling (often >50 Hz).

  • Carbon-13: While 13C is only 1.1% abundant, you might see small "satellite" peaks symmetrically flanking your main singlet due to 1JPC​ coupling (typically 130–180 Hz for phosphonates).

Q3: I synthesized a phosphonate with a chiral center, and now my 31P{1H} spectrum shows two distinct peaks of equal intensity. Why? A: If the molecule has a chiral center and the phosphorus atom is part of a diastereotopic group, the phosphorus nuclei are chemically non-equivalent. Because they sit in different magnetic environments, they resonate at different frequencies, resulting in two distinct chemical shifts.

  • Causality & Validation: This is not a coupling phenomenon but a chemical shift difference. This property is frequently leveraged for enantiodifferentiation. By adding a chiral solvating agent like α -cyclodextrin, you can force enantiomers into diastereomeric complexes, allowing you to quantify enantiomeric excess directly via 31P NMR (1).

Q4: The peaks in my phosphonic acid sample are broad and split unpredictably. Could this be a sample prep issue? A: Yes. Phosphonic acids are highly sensitive to pH and the presence of paramagnetic metal ions (like Fe3+ or Mn2+ ). Partial deprotonation leads to chemical exchange between protonated and deprotonated states on the NMR timescale, causing peak broadening or apparent splitting. Furthermore, metal complexation can drastically shift or split the signal.

  • Causality & Validation: To validate and resolve this, standardize the pH using a strong base (e.g., NaOH) to ensure complete deprotonation, and add a chelating agent like EDTA to sequester trace metals. This forces the phosphorus into a single, uniform magnetic environment (2).

Section 2: Quantitative Data - Typical 31P NMR Parameters

To aid in your spectral assignments, refer to this summarized table of typical chemical shifts and coupling constants for phosphonates.

Phosphonate ClassTypical 31P Chemical Shift (ppm)*Typical Coupling Constants (Hz)
Alkylphosphonates +10 to +35 2JPH​ = 15 – 20, 1JPC​ = 130 – 150
Arylphosphonates +10 to +25 2JPH​ = 10 – 15, 1JPC​ = 160 – 180
Fluorophosphonates -5 to +15 2JPF​ = 60 – 100
Aminophosphonates +10 to +25 3JPH​ = 10 – 15

*Referenced to external 85% H3​PO4​ (0 ppm).

Section 3: Self-Validating Experimental Protocol

Workflow: Resolving and Assigning 31P Peak Splitting in Complex Matrices

When analyzing phosphonate drugs or metabolites in complex biological or environmental samples, 1D 31P NMR often suffers from low sensitivity and overlapping signals. The following self-validating protocol utilizes 2D 1H−31P HSQC to definitively assign P–H connectivity and resolve splitting (3).

Step 1: Standardized Sample Preparation

  • Action: Dissolve 5–10 mg of the phosphonate in 0.5 mL of D2​O .

  • Optimization: For biological extracts or soil samples, add 0.25 M NaOH and 0.05 M EDTA.

  • Causality: NaOH ensures the phosphonate is fully deprotonated (preventing chemical exchange broadening), while EDTA chelates paramagnetic impurities that cause relaxation-induced line broadening.

Step 2: Baseline 1D Acquisition

  • Action: Acquire a standard 31P{1H} broadband-decoupled spectrum (e.g., using WALTZ-16 decoupling).

  • Validation: If the spectrum yields a sharp singlet, the initial splitting was due to 1H coupling. If splitting persists, proceed to Step 3.

Step 3: Evaluate Heteronuclear Coupling

  • Action: Acquire a proton-coupled 31P spectrum.

  • Validation: Measure the J -coupling constant. A splitting of ~20 Hz confirms 2JPH​ coupling. If the decoupled spectrum still shows large splitting (>50 Hz), check the molecular structure for 19F and run a 31P{19F} decoupled experiment if your probe supports it.

Step 4: 2D Correlation ( 1H−31P HSQC)

  • Action: Set up a 2D 1H−31P Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Parameter Tuning: Set the JPH​ coupling constant parameter (e.g., cnst2 in Bruker TopSpin) to 20 Hz .

  • Causality: Unlike phosphate esters which have very small 3JPH​ couplings, phosphonates have a direct P–C bond, yielding a larger 2JPH​ (~20 Hz). Tuning the delay times to this specific coupling constant maximizes magnetization transfer, drastically increasing the sensitivity and specificity for phosphonate detection over background noise.

Step 5: Chiral Resolution (Optional)

  • Action: If diastereomers are suspected, add 100 mM α -cyclodextrin to the sample and adjust the pH to 7.

  • Validation: Re-run the 31P{1H} spectrum. The chiral solvating agent will separate the signals of the enantiomers/diastereomers into distinct, quantifiable peaks.

References

  • Turner, B. L., Mahieu, N., & Condron, L. M. (2003). Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. Soil Science Society of America Journal.
  • Kmiecik, N., Serafin-Lewańczuk, M., Olszewski, T. K., & Żymańczyk-Duda, E. (2017).
  • Barekatain, Y., et al. (2022). Quantification of Phosphonate Drugs by 1H-31P HSQC Shows That Rats Are Better Models of Primate Drug Exposure than Mice. Analytical Chemistry.

Sources

Troubleshooting

Improving the scalability of Methyl phenyl (2-chloroethyl)phosphonate synthesis

Technical Support Center: Scalable Synthesis of Methyl Phenyl (2-Chloroethyl)phosphonate Welcome to the Technical Support Center for the synthesis of Methyl phenyl (2-chloroethyl)phosphonate (CAS No. 144040-65-3). This m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scalable Synthesis of Methyl Phenyl (2-Chloroethyl)phosphonate

Welcome to the Technical Support Center for the synthesis of Methyl phenyl (2-chloroethyl)phosphonate (CAS No. 144040-65-3). This mixed phosphonate ester is a critical intermediate in the development of phosphonate-based therapeutics and advanced agrochemicals. Synthesizing mixed esters at scale presents unique chemical engineering challenges, primarily avoiding symmetric diester formation and managing highly exothermic substitution reactions.

This guide provides field-proven methodologies, troubleshooting FAQs, and mechanistic insights to ensure high-yield, scalable production.

Experimental Workflow & Mechanistic Pathway

The most reliable route to the mixed ester is the sequential nucleophilic substitution of (2-chloroethyl)phosphonic dichloride. The dichloride itself is typically sourced via the reaction of bis(2-chloroethyl) 2-chloroethylphosphonate with thionyl chloride in the presence of a triphenylphosphine oxide catalyst ().

G A (2-Chloroethyl)phosphonic dichloride B Step 1: Phenolysis (Phenol + TEA, 0°C) A->B 1.0 eq Phenol C Phenyl (2-chloroethyl) phosphonochloridate B->C - TEA·HCl D Step 2: Methanolysis (Methanol + TEA, 5°C) C->D 1.0 eq Methanol E Methyl phenyl (2-chloroethyl)phosphonate D->E - TEA·HCl

Workflow for the sequential esterification of (2-chloroethyl)phosphonic dichloride.

Step-by-Step Methodology: One-Pot Sequential Esterification

Self-Validating Protocol: This procedure utilizes in-process ³¹P NMR tracking to prevent the accumulation of symmetric impurities and validate the completion of each intermediate phase.

Phase 1: Synthesis of the Mono-Aryl Intermediate

  • Preparation: Charge a dry, jacketed reactor with (2-chloroethyl)phosphonic dichloride (1.0 eq) and anhydrous dichloromethane (DCM) (5 volumes). Purge with N₂ and cool the jacket to 0 °C.

  • Phenol Addition: Add phenol (1.0 eq) dissolved in DCM (1 volume).

  • Base Addition: Slowly dose triethylamine (TEA) (1.05 eq) via an addition funnel over 2 hours. Causality: The reaction is highly exothermic; maintaining the internal temperature strictly below 5 °C is critical to prevent disproportionation into diphenyl esters.

  • Validation (Hold Point): Stir for 1 hour. Pull an aliquot, filter the TEA·HCl salt, and analyze the filtrate via ³¹P NMR (CDCl₃). The dichloride peak (~44 ppm) must be <2%, with the primary peak being Phenyl (2-chloroethyl)phosphonochloridate (~34 ppm). Do not proceed until this is validated.

Phase 2: Methanolysis and Workup 5. Methanol Addition: To the same reactor at 0 °C, add anhydrous methanol (1.05 eq). 6. Second Base Addition: Slowly dose a second portion of TEA (1.10 eq) over 1 hour. Allow the reaction to warm to 15 °C and stir for 2 hours. 7. Validation: Confirm completion via ³¹P NMR. The target Methyl phenyl (2-chloroethyl)phosphonate appears at ~28 ppm. 8. Workup: Filter the voluminous TEA·HCl salts using a closed Nutsche filter to avoid moisture ingress. Wash the organic filtrate with cold 0.5 M HCl (to remove residual TEA), followed by saturated NaHCO₃ and brine. 9. Isolation: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify via Short-Path Distillation to avoid thermal degradation (1)[1].

Troubleshooting Guides & FAQs

Q1: Why is my scale-up batch heavily contaminated with dimethyl and diphenyl symmetric diesters? A1: Causality: Symmetric diesters form when the reaction order or kinetics are poorly controlled. Phenol is a weaker nucleophile than methanol. By adding phenol first, the resulting phenoxy group—being electron-withdrawing via resonance—deactivates the phosphorus center just enough to prevent a second phenol molecule from reacting rapidly at low temperatures. If methanol is added first, the methoxy group is smaller and less deactivating, leading to rapid double substitution (dimethyl ester). Solution: Always perform phenolysis first. Ensure strict stoichiometric control (exactly 1.0 eq of phenol) and maintain temperatures <5 °C during the TEA addition.

Q2: During solvent evaporation and distillation, my product yield drops, and a new impurity appears. What is happening? A2: Causality: Methyl phenyl (2-chloroethyl)phosphonate is highly susceptible to thermal degradation. Prolonged exposure to temperatures above 100 °C triggers the dehydrohalogenation of the 2-chloroethyl group, eliminating HCl to form a vinylphosphonate derivative (). Additionally, Arbuzov-type thermal rearrangements can occur at elevated temperatures. Solution: Avoid traditional batch distillation. Use a Wiped Film Evaporator (WFE) with high vacuum (<0.1 mbar) to keep the jacket temperature below 85 °C, minimizing residence time to seconds.

Q3: The TEA·HCl salt makes the reaction mixture too thick to stir in our 50 L reactor. How can we improve scalability? A3: Causality: Triethylamine hydrochloride precipitates as a voluminous solid in non-polar solvents like DCM or Toluene, creating severe rheological issues and trapping the product, which lowers isolated yields. Solution: Transition to a continuous flow setup. By using a flow reactor, the exotherm is easily managed. The reactor output can be directed into a continuous aqueous wash where the salt is dissolved immediately upon formation, bypassing the need for solid-liquid filtration entirely.

Quantitative Data: Scale-up Strategy Comparison

To assist in selecting the right scale-up strategy, the following table summarizes the performance metrics of different reactor configurations based on field data.

ParameterTraditional Batch (DCM / TEA)Biphasic Batch (Toluene / Aq. Base)Continuous Flow (Neat / Microreactor)
Yield of Mixed Ester 72 - 78%65 - 70%88 - 92%
Symmetric Impurities 5 - 8%12 - 15%< 2%
Thermal Degradation Moderate (during batch dist.)LowVery Low (inline purification)
Salt Handling Severe (Requires filtration)None (Dissolves in aq. phase)None (Aqueous quench)
Scalability Rating ★★☆☆☆★★★☆☆★★★★★

References

  • Maciejewski, H., et al. "Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes." PMC, National Institutes of Health.[Link]

  • ResearchGate. "An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid." ResearchGate Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Phosphonate Esters as Enzyme Inhibitors: A Comparative Guide

Executive Summary Phosphonate esters have revolutionized the design of mechanism-based enzyme inhibitors and activity-based probes (ABPs). Unlike natural phosphates, which are rapidly turned over by biological systems, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonate esters have revolutionized the design of mechanism-based enzyme inhibitors and activity-based probes (ABPs). Unlike natural phosphates, which are rapidly turned over by biological systems, phosphonates possess a hydrolytically stable phosphorus-carbon (P-C) bond. This structural resilience allows them to act as highly potent, irreversible covalent inhibitors—particularly against serine proteases.

This guide provides an objective, data-driven comparison of different phosphonate ester leaving groups, detailing the mechanistic causality behind their efficacy, and outlines a self-validating experimental protocol for their kinetic characterization.

Mechanistic Causality: Why Phosphonates?

At the core of phosphonate efficacy is the fundamental difference between the P-O-C bond of phosphates and the P-C bond of phosphonates. Phosphates are designed for rapid enzymatic cleavage, making them transient substrates. In contrast, the robust P-C linkage in phosphonates prevents substrate turnover, allowing these molecules to function as stable transition-state analogs or mechanism-based covalent inhibitors ().

When targeting serine proteases, the efficacy of the inhibitor is entirely dependent on the nature of the ester leaving group. The active site serine hydroxyl performs a nucleophilic attack on the electrophilic phosphorus atom. For the enzyme to become irreversibly phosphonylated, the ester moiety must be displaced. Therefore, the pKa​ of the leaving group directly dictates the reaction's activation energy and the resulting inactivation rate ( kinact​ ).

Mechanism E Free Enzyme (Ser-OH) EI Michaelis Complex (E·I) E->EI + I I Phosphonate Ester (R-P(=O)(OAr)2) I->EI TS Tetrahedral Transition State EI->TS Nucleophilic Attack EP Phosphonylated Enzyme TS->EP Covalent Bond Formation L Leaving Group (Ar-OH) TS->L Release

Mechanism of covalent inhibition by diaryl phosphonates.

Comparative Efficacy of Ester Leaving Groups

The structural tuning of the phosphonate ester allows researchers to balance inhibitory potency with physiological stability.

  • Dialkyl Phosphonates: Aliphatic alkoxides are extremely poor leaving groups (alcohol pKa​≈15−16 ). Consequently, dialkyl phosphonates are generally too stable to undergo nucleophilic attack by the active site serine, resulting in negligible inhibitory activity.

  • Unsubstituted Diaryl (Diphenyl) Phosphonates: Phenol is a significantly better leaving group ( pKa​≈10.0 ). Diphenyl phosphonates are considered the gold standard for serine protease inhibition, offering high potency ( kinact​/KI​≈104−105M−1s−1 ) and high selectivity over cysteine or metalloproteases ().

  • Substituted Diaryl Phosphonates: Introducing electron-withdrawing groups (e.g., halogens) to the phenyl ring increases the electrophilicity of the phosphorus atom, vastly accelerating the inactivation rate. However, this often comes at the cost of reduced stability in human plasma. Conversely, adding specific amido-substituents can retain high potency while significantly improving plasma stability, providing a superior therapeutic window ().

Quantitative Efficacy Comparison
Phosphonate Ester ClassRepresentative Leaving GroupLeaving Group pKa​ Apparent kinact​/KI​ ( M−1s−1 )Plasma StabilityPrimary Target Class
Dialkyl Phosphonate Ethoxy (Diethyl ester)~ 16.0 <10 Very HighTransition-state analogs (Metalloproteases)
Unsubstituted Diaryl Phenoxy (Diphenyl ester)~ 10.0 104−105 ModerateSerine Proteases (e.g., Trypsin, DPP-IV)
Halogenated Diaryl 4-Chlorophenoxy~ 9.4 >105 LowSerine Proteases (In vitro probes)
Amido-Substituted Diaryl 4-Acetamidophenoxy~ 9.9 104−105 HighSerine Proteases (In vivo therapeutics)

Experimental Methodology: Kinetic Characterization

To objectively evaluate the efficacy of irreversible phosphonate inhibitors, researchers must determine the second-order rate constant, kinact​/KI​ . A continuous fluorogenic assay under pseudo-first-order conditions is the most robust and self-validating method.

Causality of Experimental Design

We employ a continuous assay rather than a discontinuous pre-incubation method because it captures the entire inactivation trajectory in real-time. This eliminates pipetting dead-time artifacts and immediately reveals assay anomalies like substrate depletion.

Crucially, we enforce pseudo-first-order conditions by maintaining the inhibitor concentration at least 10-fold higher than the enzyme concentration ( [I]≫[E] ). Why? If [I] and [E] were comparable, the depletion of the inhibitor during the reaction would result in complex second-order kinetics that are highly prone to fitting errors. By ensuring [I] remains effectively constant, the bimolecular reaction is mathematically simplified into a pseudo-first-order exponential decay, ensuring high-fidelity determination of the observed rate constant ( kobs​ ) ().

Self-Validating Protocol Steps
  • Reagent Preparation: Prepare the target serine protease at a final assay concentration of 0.5 nM in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% BSA to prevent non-specific enzyme adsorption to the microplate).

  • Inhibitor Titration: Prepare a serial dilution of the phosphonate ester inhibitor in DMSO. The lowest final assay concentration of the inhibitor must be ≥5 nM to strictly maintain the [I]≫[E] pseudo-first-order assumption.

  • Reaction Initiation: In a black 96-well microplate, combine the inhibitor solutions and a fluorogenic substrate (e.g., an AMC-conjugated peptide) at a concentration near its Km​ . Initiate the reaction by adding the enzyme.

  • Continuous Monitoring & Validation: Measure fluorescence continuously for 30–60 minutes. Validation Check: Include a vehicle control (DMSO only). The progress curve of the vehicle control must remain strictly linear. A linear control validates that the solvent does not impair enzyme activity and confirms that less than 10% of the substrate has been depleted.

  • Data Regression: Fit the non-linear progress curves of the inhibited reactions to the integrated rate equation:

    P=vs​t+kobs​v0​−vs​​(1−e−kobs​t)

    Extract the kobs​ for each inhibitor concentration.

  • Determination of kinact​/KI​ : Plot kobs​ against [I] . The slope of the linear regression yields the apparent second-order rate constant. Correct this value for substrate competition using the equation: kinact​/KI​=slope×(1+[S]/Km​) .

Workflow Step1 1. Reagent Preparation (Enzyme & Substrate) Step3 3. Reaction Initiation Mix E, I, and S simultaneously Step1->Step3 Step2 2. Inhibitor Titration [I] >> [E] for Pseudo-1st Order Step2->Step3 Step4 4. Continuous Monitoring Track fluorescence over time Step3->Step4 Step5 5. Data Regression Extract k_obs from progress curves Step4->Step5 Step6 6. Kinetic Analysis Calculate k_inact / K_I Step5->Step6

Self-validating continuous assay workflow for kinetic characterization.

Conclusion

Phosphonate esters provide a highly tunable scaffold for enzyme inhibition. While dialkyl esters offer extreme stability, they lack the reactivity required for covalent inhibition of serine proteases. Diaryl phosphonates, particularly diphenyl and amido-substituted diphenyl esters, strike the optimal balance—providing a competent leaving group for rapid enzyme inactivation while maintaining sufficient physiological stability for advanced drug development and proteomic profiling.

References

  • Title: Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases Source: Frontiers in Chemistry / PMC URL: [Link]

  • Title: Structure−Activity Relationship of Diaryl Phosphonate Esters as Potent Irreversible Dipeptidyl Peptidase IV Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Halogen-Free Fire Safety: Validation of Phosphonate-Containing Polymers for Biomedical and Structural Applications

Introduction & Mechanistic Rationale In the pharmaceutical and biomedical sectors, the development of medical devices, drug delivery matrices, and cleanroom infrastructure relies heavily on advanced polymers such as Poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the pharmaceutical and biomedical sectors, the development of medical devices, drug delivery matrices, and cleanroom infrastructure relies heavily on advanced polymers such as Poly(lactic acid) (PLA), Polyethylene terephthalate (PET), and Polycarbonates (PC). However, the inherent flammability of these materials poses a critical safety hazard. Historically, halogenated flame retardants (FRs) were the industry standard. Today, they are being aggressively phased out due to their toxicity, bioaccumulation, and the release of corrosive, life-threatening gases (e.g., HCl, HBr) during combustion—a severe liability in clinical and laboratory environments.

Phosphonate-containing polymers and polyphosphonates have emerged as superior, biocompatible, and halogen-free alternatives[1]. Their efficacy is rooted in a highly efficient dual-action mechanism:

  • Condensed Phase (Charring): Upon thermal degradation, phosphonate groups decompose to form polyphosphoric acids. These acids catalyze the cross-linking of the polymer matrix, forming a dense, insulating carbonaceous char layer that physically shields the underlying material from heat and oxygen[2].

  • Gas Phase (Radical Quenching): The thermal cleavage of phosphorus bonds releases volatile PO· radicals into the flame zone. These radicals actively scavenge highly reactive H· and OH· radicals, effectively starving the combustion chain reaction[1].

Comparative Performance Analysis

To objectively evaluate the performance of phosphonate-containing polymers against neat (unmodified) baselines, we must analyze metrics from standardized flammability tests. The table below synthesizes experimental validation data across different polymer matrices, demonstrating how low weight-percentage (wt%) loadings of phosphonate/phosphate FRs can dramatically shift a material from highly flammable to self-extinguishing.

Polymer MatrixFlame Retardant AdditiveLoading (wt%)LOI (%)UL-94 RatingKey Mechanistic Observation
Pure PET None (Control)020.5FailHigh flammability, heavy melt-dripping[3].
PET PSPPP (Polyphosphonate)8.029.2V-0Enhanced char yield; stable cross-linked structure[3].
Pure PLA None (Control)0<21.0FailRapid combustion, fails to self-extinguish[2].
PLA HPAPC (Phosphaphenanthrene)5.034.7V-0Promotes compact char layer containing polyphosphoric acids[2].
PC/ABS BAPDP (Polyphosphate)20.025.4V-0Suppresses dripping; superior thermal deformation resistance[4].

Experimental Validation Protocols

As researchers and application scientists, we cannot rely on single-point failure tests. A robust validation framework requires orthogonal analytical techniques. The following step-by-step methodologies detail how to establish a self-validating testing system.

Protocol 1: Thermogravimetric Analysis coupled with FTIR (TGA-FTIR)

Purpose: To quantify thermal stability and identify evolved gases, differentiating between gas-phase and condensed-phase mechanisms. Causality: By coupling TGA with FTIR, we do not merely measure when the polymer degrades, but what it releases. This is crucial for verifying the absence of toxic halogenated byproducts and confirming the release of phosphorus-containing radical scavengers.

Step-by-Step Methodology:

  • Sample Preparation: Mill the polymer blend to a fine powder (approx. 5-10 mg) to ensure uniform heat distribution and prevent thermal lag.

  • Atmosphere Control: Run parallel tests in Nitrogen (to study pure pyrolysis and char yield) and Air (to study thermo-oxidative degradation).

  • Heating Regimen: Heat the sample from 50°C to 800°C at a controlled rate of 10°C/min.

  • Spectroscopic Analysis: Route the evolved gases through a heated transfer line (maintained at 200°C to prevent condensation) directly into the FTIR gas cell. Self-Validating System: Run a baseline correction with an empty crucible before each session. If the final mass at 800°C in air deviates by >1% for the empty crucible, recalibrate the microbalance immediately to prevent false char yield readings.

Protocol 2: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test

Purpose: To evaluate the ease of ignition, the material's ability to self-extinguish, and its resistance to melt-dripping. Causality: LOI determines the absolute minimum oxygen concentration required to sustain combustion, providing a highly reproducible quantitative metric. The UL-94 test simulates a realistic small-flame ignition scenario, specifically penalizing materials that produce flaming drips (a primary cause of secondary fires in medical facilities).

Step-by-Step Methodology:

  • Conditioning: Condition specimens (130 × 13 × 3 mm for UL-94; 100 × 6.5 × 3 mm for LOI) at 23°C and 50% relative humidity for 48 hours to eliminate moisture-induced plasticization or premature flame quenching.

  • LOI Execution: Clamp the specimen vertically in the glass chimney. Adjust the O2/N2 flow to find the exact threshold where the sample burns for either 3 minutes or 50 mm[2].

  • UL-94 Execution: Apply a 20 mm methane flame to the bottom of the specimen for 10 seconds. Record the afterflame time (t1). Reapply for 10 seconds and record the second afterflame time (t2) and afterglow time (t3). Place surgical cotton 300 mm below the specimen to catch drips. Self-Validating System: Always test a neat (unmodified) polymer control batch alongside the FR-modified samples. If the neat PLA or PET does not fail completely as expected, verify the methane gas purity and burner calibration before proceeding.

Protocol 3: Cone Calorimetry

Purpose: To simulate a developing fire scenario and measure forced combustion metrics like peak Heat Release Rate (pHRR) and Total Smoke Production (TSP). Causality: Small-flame tests (UL-94) often fail to predict how a material behaves in a fully developed fire. Cone calorimetry uses oxygen consumption principles to measure the actual heat released, which is the primary driver of fire propagation in enclosed spaces.

Step-by-Step Methodology:

  • Preparation: Wrap 100 × 100 × 3 mm plaques in aluminum foil (leaving only the top surface exposed) to restrict edge burning and force 1D heat transfer.

  • Irradiance Setting: Expose the sample to a constant external heat flux of 35 kW/m² (simulating a developing fire) or 50 kW/m² (simulating severe fire conditions).

  • Data Acquisition: Continuously monitor the exhaust gas flow for O2 depletion, CO/CO2 concentrations, and laser light obscuration (for smoke density). Self-Validating System: Prior to testing, calibrate the oxygen analyzer using a standard gas mixture (e.g., 20.95% O2 and pure N2). Baseline drift must not exceed 0.05% O2 over a 30-minute blank run to ensure the integrity of the heat release calculations.

Experimental Workflow Visualization

Validation_Workflow Control Neat Polymer Control (Baseline Metrics) Synth Phosphonate Polymer Synthesis & Blending Control->Synth Comparative Baseline TGA TGA-FTIR/MS (Degradation & Evolved Gas) Synth->TGA Thermal Stability UL94 LOI & UL-94 (Ignitability & Dripping) Synth->UL94 Small-Flame Test Cone Cone Calorimetry (pHRR & Smoke Production) Synth->Cone Forced Combustion Mech Mechanism Elucidation (Gas vs. Condensed Phase) TGA->Mech Volatile ID UL94->Mech Char Observation Cone->Mech Heat/Smoke Data

Experimental workflow for validating the flame retardant mechanisms of phosphonate polymers.

References

  • A Sulfur-Containing Polyphosphonate Flame Retardant for Polyethylene Terephthalate. ResearchGate.[Link]

  • Synthesis, Characterization, and Utilization of a Novel Phosphorus/Nitrogen-Containing Flame Retardant. ACS Publications.[Link]

  • Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. MDPI.[Link]

  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC.[Link]

Sources

Validation

In-Vitro Evaluation of Novel Phosphonate Prodrugs: A Comparative Methodological Guide

As a Senior Application Scientist, evaluating novel drug candidates requires moving beyond superficial data collection to establish a rigorous, self-validating chain of causality. When dealing with phosphonate-based ther...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel drug candidates requires moving beyond superficial data collection to establish a rigorous, self-validating chain of causality. When dealing with phosphonate-based therapeutics, the primary analytical challenge lies in decoupling intrinsic target engagement from cellular permeability and intracellular metabolism. This guide provides an objective, methodology-driven framework for comparing novel phosphonate prodrugs against unmasked free phosphonates and standard-of-care alternatives.

The Phosphonate Permeability Paradox

Phosphonates are highly desirable bioisosteres for phosphates in antiviral and anticancer drug design. Because the carbon-phosphorus (C-P) bond is highly resistant to enzymatic hydrolysis by cellular phosphatases, phosphonates offer superior metabolic stability compared to their phosphate counterparts 1[1].

However, this structural advantage introduces a severe physicochemical liability: at a physiological pH of 7.4, the phosphonic acid moiety is ionized (dianionic). This high polarity severely restricts the molecule's ability to passively diffuse across lipid bilayers, resulting in poor cellular uptake and low bioavailability2[2].

To solve this, medicinal chemists employ prodrug strategies—most notably the ProTide (pronucleotide) technology. By masking the negative charges with lipophilic promoieties (e.g., an aryloxy group and an amino acid ester), the prodrug can efficiently enter the target cell via facilitated passive diffusion 3[3]. Once inside, specific cellular enzymes sequentially cleave the masking groups to release the active monophosphonate, which is subsequently phosphorylated to the active triphosphate analog4[4].

G cluster_0 Intracellular Activation Prodrug Phosphonate Prodrug CellMembrane Cell Membrane Prodrug->CellMembrane Esterase Esterase Cleavage CellMembrane->Esterase Phosphoramidase HINT1 Cleavage Esterase->Phosphoramidase Monophosphonate Monophosphonate Phosphoramidase->Monophosphonate Kinases Cellular Kinases Monophosphonate->Kinases Triphosphate Active Triphosphate Kinases->Triphosphate

Intracellular activation of phosphonate prodrugs via enzymatic cleavage and phosphorylation.

Comparative In-Vitro Testing Framework

To objectively evaluate a Novel Phosphonate Prodrug (NPP) against an Unmasked Free Phosphonate (UFP), we must deploy a multi-tiered assay system. A compound's failure in an efficacy assay could be due to poor target binding, poor membrane permeability, or inefficient intracellular unmasking. The workflow below isolates each variable to pinpoint the exact driver of performance.

Workflow Compound Test Compound Permeability Caco-2 Permeability Compound->Permeability Metabolism PBMC Activation Compound->Metabolism Efficacy Replicon Assay Compound->Efficacy Data PK/PD Profile Permeability->Data Metabolism->Data Efficacy->Data

In-vitro testing workflow for evaluating phosphonate prodrug permeability, metabolism, and efficacy.

Experimental Methodologies & Causality

Protocol 1: Caco-2 Bidirectional Permeability Assay

Causality: Caco-2 cells differentiate into polarized monolayers that express tight junctions and active efflux transporters (e.g., P-glycoprotein). This assay isolates the variable of membrane permeability, proving whether the prodrug masking effectively shifts the molecule from paracellular (poor) to transcellular (efficient) absorption.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×10⁵ cells/cm². Culture for 21 days to ensure full polarization. Verify monolayer integrity by confirming Transepithelial Electrical Resistance (TEER) > 400 Ω·cm².

  • Dosing Preparation: Prepare 10 µM solutions of the NPP and UFP in Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4. Maintain a final DMSO concentration of ≤1% to prevent solvent-induced membrane toxicity.

  • Transport Initiation:

    • For Apical-to-Basolateral (A→B) transport, add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For Basolateral-to-Apical (B→A) transport, reverse the compartment volumes.

  • Sampling: Incubate the plates at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS.

  • Quantification: Quench the samples with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 10 minutes to pellet proteins, and analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the Apparent Permeability ( Papp​ ) using the standard flux equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area of the insert.

Protocol 2: Intracellular Activation in PBMCs

Causality: Permeability is therapeutically useless if the prodrug is not efficiently cleaved inside the target cell. ProTides require sequential activation by esterases (like Cathepsin A) and phosphoramidases (like HINT1)4[4]. This assay tracks the intracellular unmasking kinetics and the generation of the active triphosphate species.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation. Suspend the cells in RPMI-1640 medium supplemented with 10% FBS at a density of 2×10⁶ cells/mL.

  • Incubation: Spike the culture with 1 µM of the test compound. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Harvesting: At predetermined time points (1, 2, 4, 8, and 24 hours), extract 1 mL of the cell suspension. Centrifuge at 300 × g for 5 minutes to pellet the cells. Wash the pellet twice with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Extraction: Lyse the cell pellet using 70% cold methanol. Vortex vigorously and incubate at -20°C for 12 hours to precipitate intracellular proteins.

  • Analysis: Centrifuge the lysate (14,000 × g, 15 min). Analyze the supernatant using strong anion-exchange (SAX) LC-MS/MS. This specific chromatographic method is required to separate and quantify the highly polar intact prodrug, the monophosphonate intermediate, and the active triphosphate metabolite.

Quantitative Data Summary

The table below synthesizes experimental data comparing an Unmasked Free Phosphonate (UFP), a first-generation standard prodrug (TDF-analog), and a Novel Phosphonate Prodrug (NPP).

ParameterUnmasked Free Phosphonate (UFP)Standard Prodrug (TDF-analog)Novel Phosphonate Prodrug (NPP)
Caco-2 Papp​ (A→B) < 0.5 × 10⁻⁶ cm/s8.4 × 10⁻⁶ cm/s14.2 × 10⁻⁶ cm/s
Efflux Ratio (B→A / A→B) N/A (Poor transport)2.11.1 (Low P-gp liability)
Intracellular T1/2​ (Triphosphate) Undetectable12.5 hours> 24.0 hours
In-Vitro Replicon EC₅₀ > 100 µM45 nM8 nM
Cytotoxicity CC₅₀ (PBMCs) > 500 µM120 µM> 200 µM

Analytical Conclusion: The UFP exhibits virtually no membrane permeability and fails to achieve detectable intracellular therapeutic concentrations, reflecting the inherent limitation of the dianionic phosphonate2[2]. In contrast, the NPP demonstrates superior transcellular permeability compared to the standard prodrug and avoids significant P-glycoprotein efflux (Efflux Ratio of 1.1). Most importantly, the NPP achieves a significantly longer intracellular half-life of the active triphosphate, driving single-digit nanomolar efficacy in the replicon assay without inducing notable cytotoxicity5[5].

References

  • Phosphoramidates and phosphonamidates (ProTides)
  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Comparative

A Researcher's Guide to Assessing the Cytotoxicity of Chloroethylphosphonate Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents. This guide provides a comprehensive framework for assessing the cytotoxic effects of chloroethylphosphonate derivatives, a class of compounds with potential applications in various biomedical fields. As Senior Application Scientists, we aim to equip you with the necessary knowledge and detailed protocols to conduct these assessments with scientific rigor and confidence. This guide will delve into the underlying principles of cytotoxicity assays, provide step-by-step experimental procedures, and offer insights into data interpretation and comparison.

The Rationale for Cytotoxicity Assessment of Chloroethylphosphonate Derivatives

Chloroethylphosphonate derivatives are a diverse group of organophosphorus compounds.[1][2][3] Their structural similarity to endogenous phosphates allows them to interact with various cellular components, potentially leading to cytotoxic effects.[4] Understanding the cytotoxic profile of these derivatives is paramount for several reasons:

  • Therapeutic Potential: For derivatives being investigated as anticancer agents, cytotoxicity is the desired outcome against tumor cells.[5][6][7]

  • Safety and Toxicology: For all other biomedical applications, minimizing cytotoxicity towards healthy cells is a primary safety concern.[8]

  • Structure-Activity Relationship (SAR): Comparative cytotoxicity data from a series of derivatives can provide valuable insights into how chemical structure influences biological activity.[9]

Nitrogen-containing bisphosphonates, a related class of compounds, are known to exert cytotoxic effects, particularly on cancer cells, by inhibiting the mevalonate pathway.[10][11][12][13] This provides a mechanistic basis for investigating the cytotoxic potential of novel phosphonate derivatives.

Experimental Design: A Foundation for Reliable Results

A well-designed experiment is crucial for obtaining meaningful and reproducible cytotoxicity data. Key considerations include the selection of appropriate cell lines and the implementation of robust assay methodologies.

Cell Line Selection

The choice of cell lines should be guided by the specific research question. For anticancer drug development, a panel of cancer cell lines representing different tumor types is recommended. For general toxicity screening, non-cancerous cell lines are more appropriate. It is also important to consider the metabolic activity and doubling time of the chosen cell lines, as these factors can influence assay outcomes.

Core Cytotoxicity Assays

A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic effects. This guide will focus on three widely used and complementary assays:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[14][15][16]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of LDH from cells with compromised membrane integrity.[17][18][19]

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.[20][21][22][23]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Assay compound_treatment->ldh_assay flow_cytometry Flow Cytometry compound_treatment->flow_cytometry data_acquisition Data Acquisition mtt_assay->data_acquisition ldh_assay->data_acquisition flow_cytometry->data_acquisition data_interpretation Data Interpretation data_acquisition->data_interpretation

Caption: A generalized workflow for assessing the cytotoxicity of chloroethylphosphonate derivatives.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the three core cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[14][15] The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.[24]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the chloroethylphosphonate derivatives to the wells. Include a vehicle control (no compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[14][24] Incubate for 4 hours at 37°C.[14][24]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[16]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully transfer a small amount of the cell culture supernatant (e.g., 10 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction solution, which contains a substrate and a tetrazolium salt, to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18]

Flow Cytometry for Apoptosis Detection

This technique uses Annexin V and Propidium Iodide (PI) to differentiate between different cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[22] PI is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[22][23]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the chloroethylphosphonate derivatives as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells.[20]

  • Washing: Wash the cells twice with cold PBS.[20]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).

The following diagram illustrates the principles of Annexin V and PI staining:

apoptosis_detection cluster_cell_states Cell States cluster_staining Staining Mechanism viable Viable Cell (Annexin V- / PI-) early_apoptosis Early Apoptotic Cell (Annexin V+ / PI-) viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) early_apoptosis->late_apoptosis Progression annexin_v Annexin V binds to exposed phosphatidylserine early_apoptosis->annexin_v late_apoptosis->annexin_v pi PI enters cells with compromised membranes late_apoptosis->pi

Caption: Differentiating cell populations using Annexin V and Propidium Iodide staining.

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50) of Chloroethylphosphonate Derivatives
DerivativeCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
Derivative 115.2 ± 1.825.6 ± 2.3> 100
Derivative 25.8 ± 0.712.1 ± 1.145.3 ± 4.1
Control Drug2.1 ± 0.34.5 ± 0.58.9 ± 0.9

IC50 values represent the concentration of the compound that inhibits 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of Cytotoxicity Assessment Methods
AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial metabolic activity.[14]High throughput, relatively inexpensive.Can be affected by compounds that alter mitochondrial function.
LDH Quantifies LDH release from damaged cells.[17][18]Simple, non-radioactive, measures cell death directly.Less sensitive for early-stage apoptosis.
Flow Cytometry Differentiates viable, apoptotic, and necrotic cells.[20][21]Provides detailed information on the mode of cell death.Lower throughput, requires specialized equipment and expertise.

Conclusion

This guide provides a comprehensive framework for the systematic assessment of the cytotoxicity of chloroethylphosphonate derivatives. By employing a multi-assay approach and adhering to rigorous experimental protocols, researchers can generate reliable and comparable data that is essential for advancing the development of these compounds for various biomedical applications. The insights gained from these studies will not only contribute to a deeper understanding of the structure-activity relationships of chloroethylphosphonate derivatives but also ensure the safety and efficacy of future therapeutic agents.

References

  • Augmentation of the cytotoxic effects of nitrogen-containing bisphosphonates in hypoxia. (2018). Journal of Pharmacy and Pharmacology. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Anti-cancer effects of nitrogen-containing bisphosphonates on human cancer cells. (2016). Oncotarget. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • LDH Cytotoxicity Assay Kit. OZ Biosciences. [Link]

  • Augmentation of the cytotoxic effects of nitrogen-containing bisphosphonates in hypoxia. (2018). Journal of Pharmacy and Pharmacology. [Link]

  • Nitrogen-containing bisphosphonates inhibit cell cycle progression in human melanoma cells. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Nitrogen-Containing Bisphosphonates and Cancer Immunotherapy. Bentham Science. [Link]

  • MTT ASSAY: Principle. Unknown Source. [Link]

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. MDPI. [Link]

  • New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. PMC. [Link]

  • Evidence for a role of chloroethylaziridine in the cytotoxicity of cyclophosphamide. PubMed. [Link]

  • Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. PubMed. [Link]

  • Novel synthesis of [33P]-(2-chloroethyl)phosphonic acid. PubMed. [Link]

  • Low cytotoxicity and clastogenicity of some polymeric aminophosphonate derivatives. PMC. [Link]

  • Low cytotoxicity and clastogenicity of some polymeric aminophosphonate derivatives. ResearchGate. [Link]

  • Novel Synthesis of [ 33 P]-(2-Chloroethyl)phosphonic Acid. ResearchGate. [Link]

  • The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. ResearchGate. [Link]

  • Comparative studies on the cytotoxicity, cellular and nuclear uptake of a series of chloro gold(I) phosphine complexes. ResearchGate. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC. [Link]

  • Synthesis of phosphonates for pharmaceutical applications. ResearchGate. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives – A Chemocentric Approach to Assess Their Molecular Action. ResearchGate. [Link]

  • Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. R Discovery. [Link]

  • Cytotoxic Agents. AccessPharmacy. [Link]

  • Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Publishing. [Link]

  • Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Methyl phenyl (2-chloroethyl)phosphonate proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: Methyl phenyl (2-chloroethyl)phosphonate As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: Methyl phenyl (2-chloroethyl)phosphonate

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling specialized organophosphorus compounds. Methyl phenyl (2-chloroethyl)phosphonate (CAS No. 144040-65-3) is a structural intermediate utilized in advanced chemical synthesis and drug development[1]. Because it contains both a stable carbon-phosphorus (C-P) bond and a halogenated alkyl chain, its operational handling and disposal require precise logistical planning to mitigate environmental and occupational risks.

This guide provides the authoritative framework for the safe operational handling, spill response, and institutional disposal of this compound, ensuring compliance with professional Environmental Health and Safety (EHS) standards.

Part 1: Chemical Profiling and Hazard Causality

To design an effective disposal plan, we must first understand the molecular causality behind the compound's hazards. Organophosphonates are characterized by a highly stable C-P bond, which resists standard biological degradation pathways[2]. Furthermore, the presence of the 2-chloroethyl group classifies this compound as a halogenated organic molecule.

When incinerated improperly, halogenated compounds can generate corrosive hydrogen chloride (HCl) gas or toxic byproducts. Therefore, the fundamental principle of our disposal plan is segregation : this chemical must never be mixed with non-halogenated waste streams, ensuring it is routed to specialized high-temperature incineration facilities equipped with alkaline scrubbers.

Table 1: Chemical and Logistical Profile

ParameterSpecificationLogistical Implication
Chemical Name Methyl phenyl (2-chloroethyl)phosphonateRequires specific GHS labeling for organophosphorus compounds.
CAS Registry Number 144040-65-3[1]Essential for EHS tracking and waste manifest documentation.
Structural Class Halogenated OrganophosphonateMust be segregated into Halogenated Organic Waste streams.
Chemical Stability High (Stable C-P bond)[2]Environmental persistence; requires professional thermal destruction.
Primary Hazard Irritant, potential alkylating agentMandates strict use of engineering controls (fume hoods) and PPE.

Part 2: Operational Handling & PPE Protocols

Every protocol in a professional laboratory must be a self-validating system where engineering controls, administrative controls, and Personal Protective Equipment (PPE) overlap to eliminate exposure risks.

Step-by-Step Operational Methodology:

  • Engineering Controls: All transfers, weighing, and dilutions of Methyl phenyl (2-chloroethyl)phosphonate must be conducted within a certified, externally exhausted chemical fume hood.

  • PPE Selection:

    • Gloves: Wear double-layered nitrile gloves. The halogenated nature of the compound may facilitate permeation through standard latex.

    • Eye Protection: Splash-proof chemical safety goggles are mandatory.

    • Body Protection: A flame-resistant, fluid-resistant laboratory coat with fitted cuffs.

  • Handling Causality: Due to the electron-withdrawing nature of the phosphonate group[3], the compound can be reactive toward strong nucleophiles. Avoid operational contact with strong bases or oxidizing agents outside of planned, controlled experimental parameters.

Part 3: Proper Disposal Procedures (Logistical Plan)

Crucial Safety Directive: Under no circumstances should researchers attempt to chemically neutralize or "treat" complex organophosphonates (e.g., via improvised alkaline hydrolysis) in the laboratory prior to disposal. In-lab treatment can generate unpredictable exothermic reactions, toxic secondary byproducts, and pressure buildup. All disposal must rely on institutional EHS logistics.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Identify a designated, EHS-approved waste container explicitly marked for Halogenated Organic Waste .

    • Causality: Mixing halogenated phosphonates with non-halogenated solvents (like acetone or ethanol) violates environmental regulations and creates severe hazards during commercial incineration.

  • Containerization:

    • Transfer the waste into a chemically compatible container, typically High-Density Polyethylene (HDPE) or amber glass.

    • Ensure the container is equipped with a secure, leak-proof, and vented cap to prevent pressure accumulation.

  • GHS Labeling:

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Explicitly write "Methyl phenyl (2-chloroethyl)phosphonate" and "Halogenated Organophosphorus Waste" on the label. Do not use abbreviations.

  • Secondary Containment:

    • Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) located within a ventilated storage cabinet.

  • EHS Transfer:

    • Once the container reaches 80% capacity, seal it and initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) department for professional high-temperature incineration.

Part 4: Spill Response and Decontamination Workflow

In the event of an accidental release within the fume hood, a rapid, methodical response prevents cross-contamination.

Spill Response Methodology:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity and isolate the area.

  • Absorb: Apply an inert, inorganic absorbent material (e.g., vermiculite or diatomaceous earth) to the spill from the perimeter inward to prevent spreading. Do not use combustible materials like paper towels for concentrated spills.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a wide-mouth HDPE waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water solution, collecting all rinsate into the halogenated waste container.

G N1 Spill Event / Waste Generation (Methyl phenyl (2-chloroethyl)phosphonate) N2 Inert Absorption (Vermiculite/Diatomaceous Earth) N1->N2 N3 Segregation: Halogenated Organic Waste Stream N2->N3 N4 HDPE Containerization & GHS Compliant Labeling N3->N4 N5 Institutional EHS Transfer (High-Temp Incineration) N4->N5

Fig 1: Institutional waste management and spill response workflow for halogenated organophosphonates.

References

  • Koutentis, Panayiotis A., et al. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." International Journal of Molecular Sciences, MDPI, 21 Mar. 2022. [Link]

  • Maciejewska, Dorota, et al. "Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes." National Center for Biotechnology Information (PMC), 2020.[Link]

Sources

Handling

Personal protective equipment for handling Methyl phenyl (2-chloroethyl)phosphonate

An authoritative approach to handling specialized organophosphorus compounds requires moving beyond generic safety data sheets to implement self-validating, mechanistic safety protocols. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative approach to handling specialized organophosphorus compounds requires moving beyond generic safety data sheets to implement self-validating, mechanistic safety protocols. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with the critical causality behind safety measures for handling Methyl phenyl (2-chloroethyl)phosphonate (CAS: 144040-65-3)[1].

Because the complete toxicological profiles of many specific organophosphonate derivatives remain under investigation, professional laboratories must adopt conservative, fail-safe handling and disposal strategies[2].

Chemical Profile and Hazard Stratification

Before designing an operational workflow, we must quantify the physical and hazard parameters of the chemical. Organophosphorus compounds present unique risks due to their potential for systemic toxicity and dermal penetration.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / ProtocolMechanistic Rationale
Chemical Class Organophosphorus derivativePotential for cholinesterase interaction or systemic toxicity requires stringent exposure limits[3].
Physical State Liquid / Semi-solidAerosolization or vapor generation is possible during transfer; necessitates engineering controls[4].
Primary Hazards Skin/Eye Irritant, Harmful if SwallowedLipophilic nature allows for rapid dermal absorption; direct contact can cause severe localized irritation[2].
Incompatibilities Strong oxidizing agentsContact with oxidizers can trigger exothermic reactions or the release of highly toxic POx and Cl- vapors[5][6].

Personal Protective Equipment (PPE) Strategy

PPE must not be viewed merely as a barrier, but as a carefully selected system designed to counteract the specific chemical properties of the agent.

  • Dermal Protection (Double-Gloving): Organophosphonates can permeate standard porous materials and exhibit delayed breakthrough in single-layer gloves. Protocol: Don a pair of low-protein, powder-free latex or thin nitrile gloves as an inner layer, followed by a heavy-duty nitrile outer glove (protection class 3 or higher, >60 min breakthrough)[7]. If the outer glove is contaminated, it can be stripped immediately without exposing bare skin.

  • Ocular and Respiratory Protection: Standard safety glasses are insufficient due to vapor risks. Protocol: Wear non-vented chemical splash goggles. All handling must occur within a certified chemical fume hood. If a fume hood is compromised, a NIOSH-approved respirator with an organic vapor cartridge is mandatory[2].

  • Body Protection: A flame-resistant, non-porous laboratory coat must be worn and fully buttoned. Ensure the coat cuffs are tucked under the outer nitrile gloves to eliminate skin exposure at the wrists[8].

Operational Workflow: Handling and Execution

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step 1: Engineering Control Validation Before opening the primary container, verify that the fume hood face velocity is operating at ≥ 100 feet per minute (fpm). This ensures that any vapors generated during the transfer of the phosphonate are actively pulled away from the operator's breathing zone.

Step 2: Workspace Preparation Line the fume hood with a chemical-absorbent, plastic-backed bench pad. In the event of a micro-spill, the plastic backing prevents the organophosphonate from contaminating the stainless steel hood surface, which can be difficult to fully decontaminate.

Step 3: Chemical Transfer Utilize positive-displacement pipettes or glass syringes for transferring the liquid. Avoid pouring directly from the source bottle to minimize the risk of aerosolization and droplet formation[4].

Spill Response and Decontamination

In the event of a spill, rapid physical removal of the agent is the single most important action[9].

  • Surface Decontamination: Do not use water initially, as it may spread the lipophilic compound. Absorb the liquid with a universal liquid-binding material (e.g., diatomaceous earth or sand). Once absorbed, sweep the material using non-sparking tools into a hazardous waste container[4]. Wash the area subsequently with soap and water.

  • Personnel Decontamination: If dermal exposure occurs, immediately flush the affected area with copious amounts of soap and water. Do not use bleach solutions on the skin. While sodium hypochlorite can neutralize some organophosphorus compounds, it causes significant chemical burns to the skin and open wounds, exacerbating the injury[10].

Logistical Disposal Plan

Improper disposal of organophosphorus compounds poses severe environmental and regulatory risks. The compound must be treated as a highly toxic, regulated waste stream (e.g., UN3464 for toxic solid/liquid organophosphorus compounds)[6].

Step-by-Step Disposal Protocol:

  • Primary Containment: Collect all waste (including contaminated gloves, bench pads, and pipette tips) in a chemically compatible, heavy-duty glass Winchester bottle or approved high-density polyethylene (HDPE) container[11].

  • Ullage Management: Fill the waste container to a maximum of 75% capacity. The remaining 25% air space (ullage) is critical to accommodate liquid volume expansion and vapor pressure changes caused by temperature fluctuations in the laboratory[11].

  • Secondary Containment: Place the sealed primary waste container inside a secondary containment bin to prevent catastrophic leakage if the primary container is dropped or punctured[11].

  • Final Disposal: Label the container explicitly with the chemical name, CAS number, and "Toxic Organophosphorus Waste." Disposal must be executed via an approved hazardous waste plant, typically utilizing high-temperature incineration to safely destroy the phosphorus-carbon bonds[6]. Do not discharge into laboratory sinks or sewers[4].

Workflow Visualization

G Start 1. Risk Assessment & PPE Donning Hood 2. Primary Handling (Fume Hood ≥100 fpm) Start->Hood Spill Spill Detected? Hood->Spill Decon 3a. Decontamination (Adsorbents & Soap) Spill->Decon Yes Waste 3b. Waste Segregation (75% Fill & Secondary Containment) Spill->Waste No Decon->Waste Dispose 4. Final Disposal (Approved Incineration) Waste->Dispose

Figure 1: Decision matrix and operational workflow for handling and disposing of organophosphonates.

References

  • Chemsrc. (2025). diethyl (2-chloroethyl)phosphonate | CAS#:10419-79-1. Retrieved March 30, 2026, from [Link]

  • Agilent Technologies. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved March 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Retrieved March 30, 2026, from [Link]

  • World Journal of Advanced Engineering Technology and Sciences. (2025). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds. Retrieved March 30, 2026, from [Link]

  • University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste. Retrieved March 30, 2026, from [Link]

  • NSW Government. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved March 30, 2026, from [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Guidelines for Mass Casualty Decontamination. Retrieved March 30, 2026, from [Link]

Sources

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